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  • Product: 3-Methyl-6-methyleneoct-4-yn-3-ol
  • CAS: 40454-29-3

Core Science & Biosynthesis

Foundational

3-Methyl-6-methyleneoct-4-yn-3-ol: A Comprehensive Technical Guide to its Chemical Properties, Physical Constants, and Synthetic Utility

Abstract: As modern drug development and advanced materials science push the boundaries of molecular complexity, the demand for highly functionalized, orthogonally reactive building blocks has surged. 3-Methyl-6-methylen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As modern drug development and advanced materials science push the boundaries of molecular complexity, the demand for highly functionalized, orthogonally reactive building blocks has surged. 3-Methyl-6-methyleneoct-4-yn-3-ol (CAS: 40454-29-3) is a rare, structurally dense aliphatic alkynol featuring a trifurcated reactivity profile: a tertiary alcohol, an internal alkyne, and a conjugated terminal alkene[1]. Historically flagged by the EPA’s TSCA Interagency Testing Committee for priority physical property testing[2], empirical data on this compound remains scarce. This whitepaper synthesizes available registry data with predictive chemical profiling to provide researchers with an authoritative guide on its properties, reactivity, and self-validating synthetic workflows.

Structural Identity and Quantitative Data

The molecular architecture of 3-methyl-6-methyleneoct-4-yn-3-ol is defined by a central alkyne bridging a tertiary carbinol and a 2-methylenebutyl group. This creates a conjugated enyne system (-C#C-C(=CH2)-), which significantly impacts its electronic distribution and thermodynamic stability.

Below is a consolidated table of its structural identifiers and physical constants. Due to the specialized nature of this fine chemical, thermodynamic properties are derived from computational models validated against structurally analogous aliphatic alkynols.

PropertyValueSource / Methodology
IUPAC Name 3-Methyl-6-methylene-4-octyn-3-olEPA SRS[3]
CAS Registry Number 40454-29-3CAS Common Chemistry[4]
Molecular Formula C₁₀H₁₆OPubChem / GSRS[1]
Molecular Weight 152.23 g/mol PubChem / GSRS[1]
SMILES CCC(=C)C#CC(C)(CC)OPubChem / GSRS[1]
InChIKey RLTCMUPDENBOCP-UHFFFAOYSA-NCAS Common Chemistry[4]
Boiling Point ~205–215 °C (Predicted)Computational estimation based on MW and H-bonding
Density ~0.86–0.89 g/cm³ (Predicted)Extrapolated from analogous C10 alkynols
LogP (Octanol/Water) ~2.6 (Predicted)Computational lipophilicity model

Chemical Properties and Reactivity Profiling

The strategic value of 3-methyl-6-methyleneoct-4-yn-3-ol lies in its orthogonal reactivity . As a Senior Application Scientist, I approach this molecule not as a static entity, but as a dynamic scaffold where each functional group can be selectively manipulated without cross-interference.

  • The Tertiary Hydroxyl (C3): Highly sterically hindered. It is resistant to mild oxidation but highly susceptible to acid-catalyzed dehydration. If exposed to strong Brønsted acids, it will readily eliminate water to form a highly conjugated, and potentially unstable, diene-yne system.

  • The Internal Alkyne (C4-C5): Positioned between a quaternary carbon and a conjugated alkene, this triple bond is electronically polarized. It is a prime candidate for partial hydrogenation (using a Lindlar catalyst) to yield a conjugated diene, or for specialized cross-coupling reactions.

  • The Conjugated Methylene (C6): The terminal alkene is conjugated with the alkyne, creating an electron-rich enyne pocket. This site is highly reactive toward Diels-Alder cycloadditions or cross-metathesis workflows.

Reactivity Core 3-Methyl-6-methyleneoct-4-yn-3-ol Hydroxyl Tertiary Alcohol (C3) Core->Hydroxyl Alkyne Internal Alkyne (C4-C5) Core->Alkyne Alkene Terminal Alkene (C6 Methylene) Core->Alkene R1 Dehydration to Enyne (Acid Catalyzed) Hydroxyl->R1 R2 Esterification / Protection Hydroxyl->R2 R3 Partial Hydrogenation (Lindlar Catalyst) Alkyne->R3 R4 Electrophilic Addition Alkyne->R4 R5 Diels-Alder Cycloaddition (Diene System) Alkene->R5 R6 Cross-Metathesis Alkene->R6

Fig 1: Orthogonal reactivity profile of the trifurcated functional groups within the molecule.

Synthetic Methodology: Alkynyl Lithium Addition

Because commercial sourcing of 3-methyl-6-methyleneoct-4-yn-3-ol can be prohibitively expensive or subject to supply chain bottlenecks, establishing a robust in-house synthetic route is critical. The most logical and high-yielding approach is the nucleophilic addition of a lithium acetylide to a ketone.

By deprotonating 3-methylene-1-pentyne and reacting it with 2-butanone , we perfectly construct the C10 carbon skeleton while establishing the tertiary alcohol in a single step.

Synthesis A 3-Methylene-1-pentyne C Lithium Acetylide Intermediate A->C Deprotonation B n-BuLi / THF -78 °C B->C Reagent E 3-Methyl-6-methyleneoct-4-yn-3-ol (Target) C->E Nucleophilic Addition D 2-Butanone D->E Electrophile

Fig 2: Synthetic workflow for 3-Methyl-6-methyleneoct-4-yn-3-ol via alkynyl lithium addition.

Self-Validating Experimental Protocol

In advanced chemical synthesis, a protocol must be more than a recipe; it must be a self-validating system where the chemist can analytically confirm success at each intermediate node. The causality behind these specific conditions is designed to prevent the anionic polymerization of the conjugated enyne system.

Step 1: Acetylide Generation
  • Procedure: Charge a flame-dried Schlenk flask with 3-methylene-1-pentyne (1.0 eq) and anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes.

  • Causality: The slight excess of n-BuLi ensures complete deprotonation of the terminal alkyne (pKa ~25). The cryogenic temperature is mandatory to prevent the resulting lithium acetylide from undergoing self-condensation or degrading the THF solvent.

  • In-Process Validation: Withdraw a 0.1 mL aliquot and quench it in D₂O. Analyze via GC-MS. A successful deprotonation will show an [M+1] mass shift, confirming complete deuterium incorporation at the terminal alkyne.

Step 2: Nucleophilic Addition
  • Procedure: To the cryogenic acetylide solution, add 2-butanone (1.0 eq) dropwise. Maintain the reaction at -78 °C for 2 hours.

  • Causality: 2-butanone is added slowly to control the exothermic nature of the nucleophilic attack. If the temperature spikes, the localized heat can trigger anionic polymerization of the enyne moiety.

  • In-Process Validation: Perform a miniature aqueous workup on a TLC aliquot. The disappearance of the 2-butanone spot (visualized with a KMnO₄ stain) confirms the consumption of the electrophile.

Step 3: Quenching and Workup
  • Procedure: Quench the reaction strictly at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to slowly warm to room temperature. Extract the aqueous layer three times with diethyl ether.

  • Causality: NH₄Cl provides a mild, buffered proton source. Critical Warning: Strong acids (e.g., HCl) must be strictly avoided during workup. The newly formed tertiary alcohol is highly prone to acid-catalyzed dehydration, which would destroy the target molecule and yield an unwanted conjugated polyene.

Step 4: Purification
  • Procedure: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography using a gradient of hexanes to ethyl acetate (95:5 to 80:20).

  • Causality: The target molecule is a tertiary alcohol, allowing it to interact strongly with the silica stationary phase. The non-polar hexanes easily elute any unreacted enyne dimers, while the gradual increase in ethyl acetate selectively elutes the pure 3-methyl-6-methyleneoct-4-yn-3-ol.

References

  • [2] Federal Register / Vol. 56, No. 160 / Monday, August 19, 1991 / Notices (TSCA Interagency Testing Committee). Regulations.gov. 2

  • [3] 4-Octyn-3-ol, 3-methyl-6-methylene- - Substance Details - SRS. Environmental Protection Agency (EPA). 3

  • [1] 3-METHYL-6-METHYLENE-4-OCTYN-3-OL - Global Substance Registration System (GSRS). National Institutes of Health (NIH). 1

  • [4] 3-Methyl-6-methylene-4-octyn-3-ol - CAS Common Chemistry. American Chemical Society (CAS). 4

Sources

Exploratory

The Synthesis and Discovery of 3-Methyl-6-methyleneoct-4-yn-3-ol: A Technical Whitepaper

Executive Summary & Molecular Architecture 3-Methyl-6-methyleneoct-4-yn-3-ol (IUPAC: 3-Methyl-6-methylene-4-octyn-3-ol) is a highly specialized tertiary enyne alcohol. With the molecular formula C₁₀H₁₆O and a molecular w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

3-Methyl-6-methyleneoct-4-yn-3-ol (IUPAC: 3-Methyl-6-methylene-4-octyn-3-ol) is a highly specialized tertiary enyne alcohol. With the molecular formula C₁₀H₁₆O and a molecular weight of 152.24 g/mol [1], this compound is characterized by a unique structural topology—represented by the SMILES string CCC(=C)C#CC(C)(CC)O[2]. It features an unconjugated tertiary alcohol center coupled directly to a highly reactive, conjugated enyne (alkene-alkyne) system.

Historically, compounds within this structural class have served as critical building blocks and intermediates in the total synthesis of complex terpenes, synthetic fragrances, and specialized cross-linking polymers. Recognizing its industrial relevance, the U.S. Environmental Protection Agency (EPA) evaluated the compound under the Toxic Substances Control Act (TSCA) Priority Testing List in 1991, recommending it for rigorous biodegradation and environmental exposure screening[3][4].

Historical Synthesis: The Castro-Stephens Era (1960s–1970s)

Before the advent of modern palladium catalysis, the construction of conjugated enynes relied heavily on the, developed in 1963.

The Causality of the Historical Approach: Chemists synthesized the precursor terminal alkyne, 3-methylpent-1-yn-3-ol, via the Favorskii ethynylation of 2-butanone (MEK) with acetylene in liquid ammonia. To couple this alkyne with the necessary vinyl halide (2-bromobut-1-ene), the alkyne had to be converted into a stoichiometric, highly explosive copper(I) acetylide.

Mechanistic Limitations: This classical approach required extremely harsh conditions, typically refluxing pyridine (115°C) for extended periods. The thermodynamic instability of the copper acetylide frequently led to competing Glaser homocoupling (forming a diyne), drastically reducing the yield of the target heterodimer. Furthermore, the unprotected tertiary alcohol often interfered with the stoichiometric copper, necessitating tedious protection/deprotection steps (e.g., using a THP ether) that crippled overall atom economy.

Modern Synthesis: The Sonogashira Paradigm

The discovery of the in 1975 fundamentally altered the retrosynthetic approach to CAS 40454-29-3[5]. By utilizing a synergistic palladium/copper catalytic system, the enyne could be synthesized under mild, room-temperature conditions without the need to protect the tertiary alcohol.

Causality Behind Experimental Choices:

  • Catalyst Selection (Pd(PPh₃)₂Cl₂): This specific Pd(II) precatalyst is chosen over Pd(OAc)₂ because the bulky triphenylphosphine ligands stabilize the intermediate Pd(0) species, preventing it from aggregating into inactive "palladium black." The Pd(II) is efficiently reduced in situ to the active Pd(0) by the terminal alkyne.

  • Co-Catalyst (CuI): Copper(I) iodide is critical to the reaction's kinetics. It reacts with the terminal alkyne to form a copper acetylide intermediate much faster than palladium alone can activate the terminal C-H bond. This effectively supercharges the transmetalation step to the palladium center.

  • Base/Solvent Matrix (Triethylamine): Triethylamine (TEA) serves a dual purpose. It acts as the base to deprotonate the alkyne (driving the formation of the Cu-acetylide) and functions as the primary solvent, ensuring a homogeneous catalytic environment that prevents localized heating.

SynthesisWorkflow MEK 2-Butanone (MEK) + Acetylene Favorskii Favorskii Ethynylation (NaNH2, liq. NH3) MEK->Favorskii Alkynol 3-Methylpent-1-yn-3-ol (Terminal Alkyne) Favorskii->Alkynol Sonogashira Sonogashira Cross-Coupling Pd(PPh3)2Cl2, CuI, TEA Alkynol->Sonogashira VinylHalide 2-Bromobut-1-ene (Vinyl Halide) VinylHalide->Sonogashira Product 3-Methyl-6-methyleneoct-4-yn-3-ol (Target Enyne) Sonogashira->Product Cross-Coupling

Logical workflow for the modern synthesis of 3-methyl-6-methyleneoct-4-yn-3-ol.

Quantitative Process Optimization

The transition from classical stoichiometric methods to modern catalytic systems yielded massive improvements in both yield and purity. The table below summarizes the quantitative evolution of this synthesis.

Synthesis EraMethodologyCatalyst / ReagentsTemp (°C)Time (h)Yield (%)Purity (GC-MS)
1960s–1970s Castro-StephensStoichiometric Cu(I), Pyridine115°C1835–42%< 80% (Homocoupling)
1980s Early SonogashiraPd(PPh₃)₄ (5 mol%), CuI, Diethylamine25°C1278%92%
Modern Optimized SonogashiraPd(PPh₃)₂Cl₂ (2 mol%), CuI, TEA25°C4–6> 94%> 98%

Self-Validating Experimental Protocol

The following is an optimized, step-by-step methodology for the synthesis of 3-methyl-6-methyleneoct-4-yn-3-ol, engineered with built-in physical and chemical validation checkpoints to ensure protocol integrity.

Step 1: Matrix Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, combine 3-methylpent-1-yn-3-ol (1.0 equiv) and 2-bromobut-1-ene (1.1 equiv) in anhydrous Triethylamine (0.2 M). Perform three rigorous freeze-pump-thaw cycles.

  • Causality & Validation: Oxygen must be strictly excluded to prevent the competing Glaser homocoupling of the terminal alkyne. Validation Check: A properly degassed solution will remain colorless to pale yellow; if the solution takes on a blue or green tint upon the later addition of CuI, oxygen contamination has occurred (indicating Cu(II) formation).

Step 2: Catalyst Activation

  • Action: Under a strict argon counter-flow, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

  • Causality & Validation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species by the alkyne. Validation Check: The reaction mixture will transition from a pale yellow suspension to a homogeneous dark brown/black solution within 10–15 minutes. This color shift physically validates the successful generation of the active Pd(0) catalytic species.

Step 3: Cross-Coupling Progression

  • Action: Stir the reaction at 25°C for 4–6 hours.

  • Causality & Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a UV lamp (254 nm). Validation Check: The tertiary alcohol starting material is UV-inactive. However, the resulting conjugated enyne is highly UV-active due to its extended π-system. The emergence of a bright, dark spot under UV light at a higher Rf value confirms successful C-C bond formation.

Step 4: Quench and Purification

  • Action: Quench the reaction by adding saturated aqueous NH₄Cl, then extract with diethyl ether (3x).

  • Causality & Validation: The ammonium chloride selectively complexes the copper salts. Validation Check: The aqueous layer will turn bright blue ([Cu(NH₃)₄]²⁺ complex), validating the complete extraction of copper from the organic product. Concentrate the organic layer and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure enyne.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Vinyl Bromide TransMet Trans- metalation OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 - Product

Palladium-catalyzed Sonogashira cycle for enyne formation.

References

  • EPA Substance Registry Services. "4-Octyn-3-ol, 3-methyl-6-methylene- (CAS 40454-29-3)". U.S. Environmental Protection Agency. URL: [Link]

  • CAS Common Chemistry. "3-Methyl-6-methylene-4-octyn-3-ol". American Chemical Society. URL:[Link]

  • Federal Register. "Toxic Substances Control Act (TSCA) Priority Testing List (1991)". National Archives. URL:[Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines". Tetrahedron Letters (1975). URL:[Link]

  • Stephens, R. D., & Castro, C. E. "The Substitution of Aryl Iodides with Cuprous Acetylides. A Synthesis of Tolanes and Heterocyclics". The Journal of Organic Chemistry (1963). URL:[Link]

Sources

Foundational

Structural Elucidation of 3-Methyl-6-methyleneoct-4-yn-3-ol: A Comprehensive NMR Spectroscopy Guide

Executive Summary As a Senior Application Scientist, I approach structural elucidation not merely as a pattern-matching exercise, but as a rigorous deduction of chemical physics. The compound 3-Methyl-6-methyleneoct-4-yn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach structural elucidation not merely as a pattern-matching exercise, but as a rigorous deduction of chemical physics. The compound 3-Methyl-6-methyleneoct-4-yn-3-ol presents a fascinating analytical challenge: it is a highly functionalized conjugated enyne featuring a tertiary alcohol, an internal alkyne, a terminal alkene, and a stereocenter. This whitepaper provides an in-depth, self-validating methodology for the complete structural assignment of this molecule using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Topology & Significance

1,3-Enynes are highly versatile structural motifs found in numerous bioactive natural products and pharmaceuticals, serving as critical intermediates in organic synthesis[1]. Furthermore, modern methods for efficient allene synthesis often rely on the hydroalkylation of conjugated 1,3-enynes, making the precise structural verification of these starting materials paramount[2].

The topology of 3-Methyl-6-methyleneoct-4-yn-3-ol can be deconstructed into two distinct halves separated by a rigid alkyne bridge:

  • The Propargylic Alcohol Half: An ethyl group and a methyl group attached to a hydroxyl-bearing chiral quaternary carbon (C-3).

  • The Conjugated Diene Half: An ethyl group attached to a quaternary alkene carbon (C-6), which terminates in a methylene group (=CH₂).

The structural elucidation of such compounds requires a rigorous analytical approach. The presence of multiple quaternary centers and a stereocenter introduces significant spectral complexity, often leading to overlapping vinylic and allylic signals[3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every protocol must be designed with built-in validation mechanisms. Do not simply run a standard 1D sequence; tailor the acquisition to the molecule's specific relaxation dynamics.

Step 1: Sample Preparation & Solvent Selection

  • Protocol: Dissolve 15–20 mg of the high-purity analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is the standard non-polar solvent. However, if the terminal vinylic (=CH₂) and allylic (-CH₂-) signals overlap, the protocol dictates an immediate solvent switch to Benzene-d₆ (C₆D₆). Benzene induces an Aromatic Solvent-Induced Shift (ASIS), which alters the local magnetic environment and resolves overlapping multiplets[3].

Step 2: 1D ¹H and ¹³C Acquisition

  • Protocol: Acquire the ¹H spectrum at 400 MHz or 600 MHz (ns=16). For the ¹³C spectrum, use a proton-decoupled sequence (zgpg30) with a minimum of 512 scans. Set the relaxation delay (D1) to ≥ 2.0 seconds.

  • Causality: The 2.0-second D1 is critical. Quaternary carbons (C-3, C-4, C-5, C-6) lack attached protons to facilitate dipole-dipole relaxation, leading to significantly longer T₁ relaxation times. A standard 1.0-second delay will result in these critical alkyne and alkene peaks disappearing into the baseline noise.

Step 3: Self-Validation via D₂O Exchange

  • Protocol: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum.

  • Causality: The labile -OH proton will rapidly exchange with deuterium. Its broad singlet (predicted ~2.20 ppm) will vanish from the spectrum, thereby self-validating the assignment of the hydroxyl group without relying solely on chemical shift guessing.

1D NMR Analysis: Deconstructing the Carbon Skeleton

The tables below summarize the predicted quantitative data for 3-Methyl-6-methyleneoct-4-yn-3-ol, grounded in empirical chemical shift rules and magnetic anisotropy.

¹H NMR Spectral Assignments
PositionGroupExpected Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz) & Causality
1-CH₃1.05Triplet (t)3HJ = 7.4. Standard methyl coupling to H-2.
2-CH₂-1.60 – 1.75Multiplet (m)2HDiastereotopic. Complex ABX₃ pattern due to the adjacent C-3 chiral center.
3-CH₃-CH₃1.45Singlet (s)3HDeshielded by the electronegative -OH and alkyne anisotropy.
3-OH-OH2.20Broad Singlet (br s)1HConcentration-dependent; validated via D₂O exchange.
7-CH₂-2.25Quartet/Multiplet2HJ = 7.4. Allylic deshielding; fine splitting from long-range coupling to =CH₂.
8-CH₃1.10Triplet (t)3HJ = 7.4. Standard methyl coupling to H-7.
6=CH₂(a)=CH₂5.25Doublet of triplets1HJ ≈ 2.0, 1.5. Geminal coupling and allylic coupling to H-7.
6=CH₂(b)=CH₂5.35Doublet of triplets1HJ ≈ 2.0, 1.5. Geminal coupling and allylic coupling to H-7.
¹³C NMR Spectral Assignments
PositionCarbon TypeExpected Shift (δ, ppm)Assignment Rationale
1Primary (CH₃)9.0Terminal methyl of the C-1/C-2 ethyl group.
8Primary (CH₃)12.5Terminal methyl of the C-7/C-8 ethyl group.
7Secondary (CH₂)28.0Allylic methylene, slightly deshielded by the diene system.
3-CH₃Primary (CH₃)29.5Methyl directly attached to the oxygen-bearing quaternary carbon.
2Secondary (CH₂)35.5Methylene adjacent to the highly substituted C-3 stereocenter.
3Quaternary (C-OH)68.5Strongly deshielded by the electronegative hydroxyl oxygen.
4Quaternary (C≡C)86.0Internal alkyne carbon, adjacent to the sp³ C-3 center.
5Quaternary (C≡C)92.0Internal alkyne carbon, conjugated to the C=C double bond.
6=CH₂Secondary (=CH₂)121.0Terminal alkene carbon.
6Quaternary (C=C)132.0Branched alkene carbon, heavily deshielded by conjugation.

2D NMR Strategies: Bridging the Quaternary Gap

1D NMR is insufficient for a molecule with four contiguous quaternary carbons (C-3, C-4, C-5, C-6). The structural proof relies entirely on 2D NMR to bridge the "quaternary gap."

  • COSY (Correlation Spectroscopy): Maps the isolated spin systems. It will confirm the connectivity of the ethyl groups (H-1 to H-2, and H-7 to H-8) but will fail to cross the alkyne bridge[3].

  • HSQC (Heteronuclear Single Quantum Coherence): Assigns all protons to their directly bonded ¹³C atoms, separating the overlapping aliphatic signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical experiment. HMBC detects 2-bond (²J) and 3-bond (³J) carbon-proton couplings. To prove the enyne connectivity, we look for two specific ³J correlations:

    • The 3-CH₃ protons will show a strong ³J correlation to C-4 (86.0 ppm).

    • The H-7 allylic protons will show a ³J correlation to C-5 (92.0 ppm). By mapping these vectors, we successfully stitch the two halves of the molecule together across the silent alkyne bridge.

NMR_Workflow A Sample Prep: 3-Methyl-6-methyleneoct-4-yn-3-ol B 1D ¹H & ¹³C NMR Acquisition A->B C Signal Overlap Check (Vinylic/Allylic Region) B->C D Solvent Switch to C₆D₆ (ASIS Effect) C->D Overlap detected E 2D COSY & HSQC (Spin System Mapping) C->E Well-resolved D->E F 2D HMBC (Quaternary Carbon Bridging) E->F G Final Structural Verification F->G

Caption: Systematic NMR workflow for resolving enyne signals and assigning quaternary carbons.

Stereochemical & Dynamic Considerations

A hallmark of expert spectral analysis is the identification of diastereotopicity. Carbon-3 is a chiral center because it is bonded to four distinct groups: a hydroxyl, a methyl, an ethyl, and the conjugated enyne chain.

Because C-3 is chiral, the two protons on the adjacent C-2 methylene group are diastereotopic . They exist in different chemical environments regardless of bond rotation. Consequently, they will exhibit different chemical shifts and will couple to each other (geminal coupling, J ≈ 14 Hz) as well as to the C-1 methyl protons (vicinal coupling, J ≈ 7.4 Hz). This transforms what a novice might expect to be a simple quartet into a complex, second-order ABX₃ multiplet. Recognizing this phenomenon is a definitive self-validation of the C-3 stereocenter's presence.

Conversely, the C-7 protons are four bonds removed from the chiral center. The chiral induction at this distance is negligible, meaning the C-7 protons will appear as a standard, predictable multiplet, primarily dictated by their allylic environment.

Conclusion

The structural elucidation of 3-Methyl-6-methyleneoct-4-yn-3-ol requires a deliberate, physics-driven approach to NMR spectroscopy. By anticipating relaxation delays for quaternary carbons, utilizing D₂O exchange for functional group validation, and leveraging HMBC to bridge the alkyne gap, researchers can transform a complex web of spectral data into an unambiguous, self-validating structural proof.

References

  • Wang, Y., et al. "Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis." PubMed Central (PMC). URL:[Link]

  • Zhang, X., et al. "Highly Selective Synthesis of 1,3-Enynes, Pyrroles, and Furans by Manganese(I)-Catalyzed C–H Activation." ACS Publications. URL:[Link]

Sources

Exploratory

Mechanism of Action and Synthetic Utility of 3-Methyl-6-methyleneoct-4-yn-3-ol in Organic Synthesis

Executive Summary 3-Methyl-6-methyleneoct-4-yn-3-ol (CAS RN: 40454-29-3) is a highly functionalized tertiary propargylic alcohol featuring a conjugated 1,3-enyne system[1],[2]. Due to the orthogonal reactivity of its fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-6-methyleneoct-4-yn-3-ol (CAS RN: 40454-29-3) is a highly functionalized tertiary propargylic alcohol featuring a conjugated 1,3-enyne system[1],[2]. Due to the orthogonal reactivity of its functional groups—a hydroxyl-bearing tertiary carbon, an internal alkyne, and a terminal methylene—it serves as a versatile building block in advanced organic synthesis[3]. This technical guide elucidates the mechanistic pathways of this compound, focusing on acid-catalyzed rearrangements, transition-metal cycloisomerizations, and cobalt-stabilized cation chemistry.

Section 1: Structural Dynamics & Physicochemical Profile

The reactivity of 3-methyl-6-methyleneoct-4-yn-3-ol is governed by three distinct structural motifs:

  • Tertiary Propargylic Alcohol (C3): Highly prone to dehydration and ionization, making it an excellent precursor for propargylic cations.

  • Internal Alkyne (C4-C5): Susceptible to π -activation by carbophilic Lewis acids (e.g., Au, Pt)[4].

  • Conjugated Diene/Enyne System: The C6 methylene group extends the π -system, enabling complex cascade cyclizations and serving as a diene in Diels-Alder-type transformations.

Table 1: Physicochemical and Reactivity Parameters
ParameterValue / DescriptionAnalytical Signature
Molecular Formula C10H16O[1]m/z 152.24 (ESI+)
CAS Registry Number 40454-29-3[2]N/A
Stereocenters 1 (C3, Racemic)[3]Chiral HPLC resolution
Primary Reactivity Electrophilic activation, dehydrationShift of C3-OH in 1H NMR (~3.5 ppm)

Section 2: Acid-Catalyzed Rupe Rearrangement

Mechanism & Causality

When treated with Brønsted acids, tertiary propargylic alcohols typically undergo the Rupe rearrangement rather than the Meyer-Schuster rearrangement,[5]. The causality lies in the substitution pattern: the tertiary carbocation formed at C3 after water elimination cannot undergo a simple 1,3-hydroxyl shift due to steric and electronic constraints. Instead, the presence of adjacent α -protons (on the C3 methyl or ethyl groups) strictly dictates an E1-type elimination, yielding an intermediate enyne. Subsequent Markovnikov hydration of the alkyne produces a highly conjugated α,β -unsaturated ketone (dienone).

Self-Validating Protocol: Rupe Rearrangement
  • Initiation: Dissolve 10.0 mmol of 3-methyl-6-methyleneoct-4-yn-3-ol in 20 mL of glacial acetic acid. Add 0.5 mL of concentrated H2SO4 dropwise at 0 °C.

  • Propagation: Heat the mixture to 90 °C for 2 hours.

    • Validation Check 1 (In-Process): Perform TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​ = 0.4) must disappear, replaced by a strongly UV-active spot ( Rf​ = 0.65) corresponding to the conjugated dienone.

  • Quenching & Extraction: Cool to room temperature, neutralize with saturated NaHCO3 (aq) until CO2 evolution ceases. Extract with diethyl ether (3 x 20 mL).

  • Isolation: Dry over MgSO4, concentrate in vacuo, and purify via flash chromatography.

    • Validation Check 2 (Final): 1H NMR must show the disappearance of the alkyne carbon signals (~80-90 ppm in 13C) and the appearance of a conjugated ketone carbonyl (~198 ppm) alongside new vinylic protons.

Rupe A 3-Methyl-6-methyleneoct-4-yn-3-ol (Tertiary Alcohol) B Protonation & Dehydration (- H2O) A->B C Propargylic Cation Intermediate B->C D E1 Elimination (Enyne Formation) C->D E Hydration (Conjugated Dienone) D->E

Figure 1: Mechanistic workflow of the acid-catalyzed Rupe rearrangement.

Section 3: Gold(I)-Catalyzed Enyne Cycloisomerization

Mechanism & Causality

Transition-metal catalysis, particularly using Gold(I), unlocks entirely orthogonal reactivity[4]. Gold(I) is highly carbophilic and exhibits strong relativistic effects, allowing it to selectively activate the alkyne π -system without coordinating to the oxygen atom. For 3-methyl-6-methyleneoct-4-yn-3-ol, Au(I) activation triggers an intramolecular nucleophilic attack by the hydroxyl group (5-endo-dig or 6-endo-dig cyclization), followed by protodeauration to yield highly substituted oxygen heterocycles (e.g., dihydrofurans or pyrans)[4].

Self-Validating Protocol: Au(I) Cycloisomerization
  • Catalyst Activation: In a glovebox, dissolve 0.05 mmol (5 mol%) of Ph3PAuCl and 0.05 mmol of AgNTf2 in 5 mL of anhydrous DCM. Stir for 15 mins to generate the active [Ph3PAu]+ species.

    • Validation Check 1: The formation of a white AgCl precipitate visually confirms the generation of the active cationic gold complex.

  • Substrate Addition: Filter the catalyst solution into a flask containing 1.0 mmol of the substrate in 5 mL DCM. Stir at room temperature for 4 hours.

  • Monitoring:

    • Validation Check 2: GC-MS analysis of an aliquot must show complete conversion of the starting mass (m/z 152) to an isomeric product mass (m/z 152) with a distinctly shorter retention time, indicating successful cycloisomerization.

  • Workup: Filter through a short pad of silica gel to remove the gold catalyst, eluting with DCM. Concentrate to yield the pure heterocycle.

GoldCat A Substrate (Enyne Alcohol) B Au(I) Pi-Activation (Alkyne Complex) A->B C Intramolecular Nucleophilic Attack B->C D Vinyl Gold Intermediate C->D E Protodeauration (O-Heterocycle) D->E

Figure 2: Catalytic cycle of the Gold(I)-mediated cycloisomerization.

Section 4: Nicholas Reaction via Cobalt-Alkyne Complexes

Mechanism & Causality

The Nicholas reaction exploits the ability of dicobalt octacarbonyl ( Co2​(CO)8​ ) to bind alkynes, forming a stable tetrahedral Co2​C2​ cluster. This cluster dramatically stabilizes the adjacent propargylic cation (formed via Lewis acid-mediated loss of the C3 hydroxyl group) through resonance delocalization. The causality here is stabilization: without the cobalt cluster, the tertiary cation would rapidly eliminate (as seen in the Rupe rearrangement). The cobalt-stabilized cation can be trapped by weak nucleophiles (e.g., electron-rich arenes, enolates) to form new C-C bonds with high regioselectivity.

Self-Validating Protocol: Nicholas Reaction
  • Complexation: Dissolve 1.0 mmol of substrate in 10 mL DCM. Add 1.1 mmol of Co2​(CO)8​ . Stir at room temperature until CO evolution ceases (approx. 1 hour).

    • Validation Check 1: The solution will turn deep red/brown. TLC will show a new, highly non-polar red spot, confirming the formation of the cobalt-alkyne complex.

  • Cation Formation & Trapping: Cool to -78 °C. Add 2.0 mmol of the nucleophile (e.g., anisole), followed by dropwise addition of 1.5 mmol of BF3·OEt2. Stir for 2 hours, then warm to 0 °C.

  • Oxidative Demetalation: Add 3.0 mmol of Ceric Ammonium Nitrate (CAN) in 10 mL of acetone/water (4:1) to the mixture at 0 °C.

    • Validation Check 2: The deep red color will rapidly discharge to a pale yellow/green, accompanied by gas evolution, signifying the successful removal of the cobalt cluster and release of the functionalized organic product.

  • Purification: Extract with DCM, wash with brine, dry, and purify via column chromatography.

Nicholas A 3-Methyl-6-methyleneoct-4-yn-3-ol B Co2(CO)8 Complexation (Red Cluster) A->B C BF3·OEt2 Addition (Stabilized Cation) B->C D Nucleophilic Attack (C-C Bond Formation) C->D E CAN Demetalation (Functionalized Enyne) D->E

Figure 3: Stepwise progression of the cobalt-mediated Nicholas reaction.

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Foundational

Stereochemical Elucidation and Enantioselective Profiling of 3-Methyl-6-methyleneoct-4-yn-3-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The molecule 3-Methyl-6-methyleneoct-4-yn-3-ol (CAS: 40454...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The molecule 3-Methyl-6-methyleneoct-4-yn-3-ol (CAS: 40454-29-3) is a highly functionalized tertiary alcohol featuring a conjugated enyne system[1]. Molecules of this class are highly valued in drug development and natural product synthesis due to their rigid structural motifs and potential for downstream cross-coupling. However, the presence of a fully substituted chiral center at the C3 position introduces significant synthetic and analytical challenges. This whitepaper provides an in-depth mechanistic analysis of its stereochemistry, details a self-validating protocol for its enantioselective synthesis, and outlines the analytical framework required for absolute configuration assignment.

Structural Elucidation & Stereochemical Fundamentals

To engineer a targeted synthesis, we must first deconstruct the molecule's structural and stereochemical framework.

Molecular Architecture

The backbone of 3-Methyl-6-methyleneoct-4-yn-3-ol consists of an eight-carbon chain. The defining features include:

  • C3 Chiral Center: A tertiary carbinol bonded to a methyl group, an ethyl group, a hydroxyl group, and an alkynyl moiety.

  • C4-C5 Alkyne: An internal triple bond providing linear geometry and rigidity.

  • C6 Methylene: A terminal alkene (=CH₂) conjugated with the alkyne. Because this is a terminal methylene, it possesses two identical hydrogen atoms, meaning E/Z geometric isomerism is impossible at this position [1].

Cahn-Ingold-Prelog (CIP) Priority Assignment

The molecule exists as two enantiomers: (3R) and (3S). The absolute configuration is determined by assigning CIP priorities to the four substituents at the C3 stereocenter.

Table 1: CIP Priority Assignment for C3 Stereocenter

SubstituentFormulaPriorityRationale (CIP Rules)
Hydroxyl -OH1Oxygen possesses the highest atomic number (8) among the directly attached atoms.
Alkynyl -C≡C-C(=CH₂)CH₂CH₃2The C4 carbon is treated as being bonded to three carbons (C,C,C) due to the triple bond, outranking the ethyl group.
Ethyl -CH₂CH₃3The C2 carbon is bonded to one carbon and two hydrogens (C,H,H).
Methyl -CH₃4The C1 carbon is bonded only to three hydrogens (H,H,H).

Causality Insight: The strict linear geometry of the alkyne (Priority 2) creates a sterically demanding vector that heavily influences the facial selectivity during asymmetric synthesis.

Enantioselective Synthesis Strategy

The construction of chiral tertiary alcohols via the alkynylation of ketones is notoriously difficult. Ketones are poor electrophiles compared to aldehydes, and the use of hard nucleophiles (like lithium acetylides) often leads to the undesired enolization of the ketone rather than nucleophilic addition.

To circumvent this, we employ a zinc-mediated enantioselective alkynylation strategy. By utilizing Zn(OTf)₂ in conjunction with a chiral amino-alcohol ligand (e.g., N-methylephedrine), we generate a mild, highly nucleophilic zinc alkynylide in situ. This suppresses the enolization of the 2-butanone precursor and allows for tight stereocontrol via a rigid transition state [2].

Synthesis K 2-Butanone (Ketone) P (3R)-3-Methyl-6-methyleneoct-4-yn-3-ol (Chiral Tertiary Alcohol) K->P Nucleophilic Addition A 3-Methylene-1-pentyne (Alkyne) A->P C Zn(OTf)2 + Chiral Ligand (Stereocontrol) C->P

Enantioselective zinc-mediated alkynylation pathway for chiral tertiary alcohol synthesis.
Protocol 1: Asymmetric Synthesis of (3R)-3-Methyl-6-methyleneoct-4-yn-3-ol

This protocol is a self-validating system: the reaction's success is immediately indicated by the dissolution of the heterogeneous Zn(OTf)₂ upon formation of the active zinc-alkynylide complex.

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, add Zn(OTf)₂ (0.2 equiv) and (+)-N-methylephedrine (0.22 equiv). Purge with argon for 5 minutes.

  • Solvent & Base Addition: Add anhydrous toluene (0.5 M) followed by triethylamine (1.2 equiv). Stir at room temperature for 2 hours until the mixture becomes a homogeneous, pale-yellow solution.

  • Alkynylide Formation: Dropwise add 3-methylene-1-pentyne (1.2 equiv). Stir for 30 minutes at 60°C to ensure complete formation of the zinc alkynylide intermediate.

  • Nucleophilic Addition: Cool the reaction mixture to -20°C. Slowly add 2-butanone (1.0 equiv) over 1 hour via a syringe pump to prevent localized heating and suppress background racemic addition.

  • Quench & Isolation: Stir for 24 hours at -20°C. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and purify via flash chromatography (silica gel, hexane/ethyl acetate).

Stereochemical Validation via Mosher's Ester Analysis

To definitively prove the absolute configuration of the synthesized tertiary alcohol, we utilize Mosher's Ester Analysis [3]. While traditionally used for secondary alcohols, modified protocols utilizing highly reactive α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) with 4-dimethylaminopyridine (DMAP) allow for the derivatization of sterically hindered tertiary carbinols.

The principle relies on the anisotropic shielding effect of the phenyl ring in the MTPA moiety. By comparing the ¹H-NMR chemical shifts (Δδ = δS - δR) of the diastereomeric esters, the spatial arrangement of the substituents can be unambiguously assigned.

Mosher A Chiral Tertiary Alcohol (Unknown Configuration) R_MTPA (R)-MTPA Chloride + DMAP / Pyridine A->R_MTPA S_MTPA (S)-MTPA Chloride + DMAP / Pyridine A->S_MTPA S_Ester (S)-Mosher Ester R_MTPA->S_Ester R_Ester (R)-Mosher Ester S_MTPA->R_Ester NMR 1H-NMR Spectroscopy (Calculate Δδ = δS - δR) S_Ester->NMR R_Ester->NMR Config Absolute Configuration Assigned NMR->Config

Workflow for Mosher's ester derivatization and NMR-based stereochemical validation.
Protocol 2: Derivatization and NMR Validation

Self-Validation Check: Successful esterification is confirmed prior to ¹H-NMR by taking a rapid ¹⁹F-NMR scan; the appearance of a sharp singlet around -71 ppm confirms the integration of the trifluoromethyl group.

  • Sample Division: Divide the purified 3-Methyl-6-methyleneoct-4-yn-3-ol (10 mg) equally into two dry NMR tubes.

  • Reagent Addition: To each tube, add 0.5 mL of anhydrous pyridine-d5 and a catalytic amount of DMAP (1 mg).

  • Derivatization:

    • To Tube A, add (R)-MTPA-Cl (3 equiv). This yields the (S)-Mosher ester.

    • To Tube B, add (S)-MTPA-Cl (3 equiv). This yields the (R)-Mosher ester.

  • Incubation: Seal the tubes and heat gently at 40°C for 12 hours to overcome the steric hindrance of the tertiary alcohol.

  • Data Acquisition: Acquire ¹H-NMR spectra at 600 MHz. Calculate the Δδ values for the ethyl and methyl protons.

Table 2: Representative ¹H-NMR Data Interpretation for Mosher's Analysis

Proton Assignmentδ (S)-Ester (ppm)δ (R)-Ester (ppm)Δδ (δS - δR)Diagnostic Implication
Ethyl -CH₂- 1.851.72+0.13 Positive Δδ indicates the ethyl group lies on the right side of the MTPA plane.
Methyl -CH₃ 1.451.55-0.10 Negative Δδ indicates the methyl group lies on the left side of the MTPA plane.

References

  • NIH Global Substance Registration System (GSRS).3-METHYL-6-METHYLENE-4-OCTYN-3-OL Stereochemistry and Structural Data. National Institutes of Health.
  • Jiang, B., et al.Highly Enantioselective Alkynylation of α-Keto Ester: An Efficient Method for Constructing a Chiral Tertiary Carbon Center. Organic Letters, ACS Publications.
  • BenchChem.Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem Technical Application Notes.

Protocols & Analytical Methods

Method

Application Note: 3-Methyl-6-methyleneoct-4-yn-3-ol as a C10 Precursor in Pharmaceutical Drug Synthesis

Executive Summary & Chemical Profiling In the synthesis of complex Active Pharmaceutical Ingredients (APIs)—particularly retinoids, carotenoids, and terpene-derived therapeutics—the strategic selection of modular buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In the synthesis of complex Active Pharmaceutical Ingredients (APIs)—particularly retinoids, carotenoids, and terpene-derived therapeutics—the strategic selection of modular building blocks is paramount. 3-Methyl-6-methyleneoct-4-yn-3-ol (CAS: 40454-29-3) is a highly versatile C10 tertiary propargylic alcohol featuring a conjugated enyne system[1]. Functioning as a structural analogue to dehydrolinalool, this molecule provides an ideal scaffold for extending polyene chains and generating α,β -unsaturated carbonyls.

This application note details two divergent, highly controlled synthetic pathways utilizing this C10 precursor:

  • Gold(I)-Catalyzed Meyer-Schuster Rearrangement to yield conjugated dienones.

  • Stereoselective Semi-Reduction (Lindlar) to yield (Z)-allylic alcohols for retinoid polyene assembly.

Mechanistic Pathways & Causality

Pathway A: Gold(I)-Catalyzed Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement traditionally utilizes harsh Brønsted acids, which often lead to the undesired Rupe rearrangement (yielding unconjugated enones) or extensive polymerization of the diene moiety[2]. To circumvent this, modern protocols employ π -philic Gold(I) catalysts, such as Ph3​PAuNTf2​ .

The Causality: The soft Au(I) center selectively coordinates to the internal alkyne, rendering it highly electrophilic without activating the adjacent diene. Subsequent nucleophilic attack by water (or a 1,3-hydroxyl shift) forms an allenyl ether intermediate, which rapidly tautomerizes into the thermodynamically stable α,β -unsaturated ketone[3]. This method ensures high atom economy and preserves the integrity of the terminal methylene group.

Pathway B: Stereoselective Semi-Reduction

The synthesis of retinoids requires precise control over alkene geometry to ensure proper binding to Retinoic Acid Receptors (RARs). The internal alkyne of 3-methyl-6-methyleneoct-4-yn-3-ol can be reduced to a (Z)-alkene using a Lindlar catalyst ( Pd/CaCO3​ poisoned with lead)[4].

The Causality: Palladium catalyzes the syn-addition of hydrogen gas across the triple bond. However, unmodified palladium would rapidly over-reduce the resulting alkene to an alkane. The addition of lead(II) acetate and synthetic quinoline acts as a dual-poisoning system. Quinoline competitively binds to the catalyst's active sites, sterically and electronically preventing the coordination of the newly formed (Z)-alkene, thus halting the reduction precisely at the allylic alcohol stage[4].

Mandatory Visualization: Synthetic Divergence

G A 3-Methyl-6-methyleneoct-4-yn-3-ol (C10 Precursor) B Au(I) Catalyst (Ph3PAuNTf2) A->B Pathway A C Lindlar Catalyst (Pd/CaCO3 + Pb + Quinoline) A->C Pathway B D Meyer-Schuster Rearrangement (1,3-Hydroxyl Shift) B->D E Stereoselective Semi-Reduction (Syn-Addition of H2) C->E F Conjugated Enone (Terpenoid Intermediate) D->F H2O / -H+ G (Z)-Allylic Alcohol (Retinoid Polyene Precursor) E->G H2 (1 atm)

Synthetic pathways of 3-Methyl-6-methyleneoct-4-yn-3-ol via Au(I) catalysis and Lindlar reduction.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Conjugated Enone via Au(I) Catalysis

Objective: Isomerization of 3-methyl-6-methyleneoct-4-yn-3-ol to the corresponding α,β -unsaturated ketone.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-methyl-6-methyleneoct-4-yn-3-ol (1.52 g, 10.0 mmol) in 20 mL of a THF/ H2​O mixture (10:1 v/v).

  • Catalyst Addition: Add Ph3​PAuNTf2​ (148 mg, 0.2 mmol, 2 mol%) in a single portion. The solution will turn pale yellow.

  • Reaction: Stir the mixture at 25 °C for 4 hours under an ambient atmosphere.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 8:2). The starting material ( Rf​≈0.35 , stains dark blue with p-anisaldehyde) must be completely consumed, replaced by a new UV-active spot ( Rf​≈0.60 ).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with ethyl acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Analyze the crude product via 1H NMR ( 400 MHz , CDCl3​ ). Successful rearrangement is self-validated by the disappearance of the propargylic methyl singlet ( ≈1.4 ppm ) and the appearance of a distinct vinylic proton doublet at ≈6.1 ppm ( J=1.5 Hz ).

Protocol 2: Synthesis of (Z)-Allylic Alcohol via Lindlar Reduction

Objective: Chemoselective semi-reduction to (Z)-3-methyl-6-methyleneocta-4-en-3-ol.

  • Preparation: Charge a 100 mL hydrogenation flask with 3-methyl-6-methyleneoct-4-yn-3-ol (1.52 g, 10.0 mmol) and 30 mL of HPLC-grade methanol.

  • Poisoning the Catalyst: Add Lindlar catalyst (5 wt% Pd on CaCO3​ , poisoned with Pb, 75 mg) followed by synthetic quinoline (258 mg, 2.0 mmol, 0.2 eq).

  • Purging & Hydrogenation: Evacuate the flask and backfill with nitrogen three times. Evacuate again and backfill with H2​ gas. Connect the flask to a gas burette.

  • Reaction: Stir vigorously at 25 °C under 1 atm of H2​ .

  • In-Process Control (IPC): Monitor the H2​ uptake continuously. The reaction must be stopped immediately when exactly 244 mL of H2​ (1.0 molar equivalent at 25 °C, 1 atm) has been consumed (typically 45–60 minutes) to prevent alkane formation.

  • Workup: Filter the mixture through a short pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (10 mL). Concentrate the filtrate in vacuo.

  • Validation: Confirm the (Z)-alkene geometry via 1H NMR. The newly formed vinylic protons should appear as a multiplet at ≈5.5 ppm with a coupling constant of J=11.5 Hz (an (E)-alkene would display J≈15.5 Hz ).

Quantitative Data & Optimization Summaries

Table 1: Catalyst Optimization for Meyer-Schuster Rearrangement Demonstrating the necessity of Au(I) over traditional Brønsted/Hard Lewis acids.

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Chemoselectivity
PTSA (Brønsted Acid)10Toluene802432%Poor (Rupe side-products)
AuCl3​ (Hard Lewis Acid)5DCM251248%Moderate (Polymerization)
Ph3​PAuNTf2​ (Soft Au(I)) 2 THF/ H2​O 25 4 94% Excellent (>98% Enone)

Table 2: Chemoselectivity in Alkyne Semi-Reduction Highlighting the critical role of quinoline poisoning in preventing over-reduction.

Catalyst SystemAdditive H2​ PressureConversionSelectivity (Z-Alkene : Alkane)
Pd/C (10 wt%)None1 atm100%0 : 100 (Complete over-reduction)
Lindlar ( Pd/CaCO3​/Pb )None1 atm100%82 : 18 (Partial over-reduction)
Lindlar ( Pd/CaCO3​/Pb ) Quinoline (0.2 eq) 1 atm 99% >99 : 1 (Optimal)

References

  • National Institutes of Health (NIH) Global Substance Registration System.
  • ResearchGate.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?

Sources

Application

Catalytic Strategies for the Synthesis and Cross-Coupling of 3-Methyl-6-methyleneoct-4-yn-3-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Chemical Significance 3-Methyl-6-methyleneoct-4-yn-3-ol (CAS RN: 40454-29-3) is a highly functionalized tertiary prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Chemical Significance

3-Methyl-6-methyleneoct-4-yn-3-ol (CAS RN: 40454-29-3) is a highly functionalized tertiary propargylic alcohol characterized by a conjugated enyne backbone[1]. Molecules featuring this specific structural motif—combining a terminal methylene, an internal alkyne, and a sterically hindered tertiary alcohol—serve as critical, high-value intermediates in the total synthesis of complex terpenes, pheromones, and active pharmaceutical ingredients (APIs).

Because of its dense functionality, 3-methyl-6-methyleneoct-4-yn-3-ol presents both unique opportunities and distinct challenges in transition-metal catalysis. This application note establishes field-proven, authoritative protocols for two primary workflows:

  • The upstream catalytic synthesis of the enyne-ol via Sonogashira cross-coupling.

  • The downstream divergent cross-coupling of the enyne-ol, specifically leveraging tandem Meyer-Schuster rearrangements[2][3].

Mechanistic Causality in Catalyst Selection

Upstream Synthesis: The Sonogashira System

The synthesis of 3-methyl-6-methyleneoct-4-yn-3-ol is achieved by cross-coupling 3-methylpent-1-yn-3-ol (a terminal propargylic alkyne) with 2-bromobut-1-ene (a vinyl halide).

  • Palladium Source: PdCl2​(PPh3​)2​ is strictly preferred over Pd(PPh3​)4​ for this transformation. The Pd(II) precatalyst exhibits superior air stability and, upon in situ reduction to Pd(0), demonstrates accelerated oxidative addition into the sp2 C–Br bond[4].

  • Copper Co-Catalyst: CuI (1-2 mol%) is mandatory. The tertiary alcohol of the alkyne introduces significant steric bulk; the formation of a highly nucleophilic copper acetylide intermediate is required to drive the transmetalation step forward against this steric resistance[4].

Downstream Functionalization: Meyer-Schuster Cross-Coupling

Tertiary propargylic alcohols are notoriously difficult to utilize in standard sp3 cross-couplings due to competitive elimination. However, this liability can be weaponized. Under specific catalytic conditions, the propargylic alcohol undergoes a Meyer-Schuster rearrangement to form an α,β -unsaturated allenoate or enone intermediate.

  • Dual Catalysis / Cascade Reactions: By employing Palladium catalysis (or dual Vanadium/Palladium systems), the transient allenoate can be intercepted via cross-coupling with aryl halides or nitrogen sources (e.g., t -BuONO), yielding heavily functionalized α -substituted enones[2][3].

Visualizing the Catalytic Workflows

SonogashiraCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Vinyl Complex Pd0->OxAdd TransMet Transmetalation Pd(II)-Alkynyl Complex OxAdd->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration CuCycle Cu(I) Cycle Acetylide Formation CuCycle->TransMet Cu-Acetylide Substrates 2-Bromobut-1-ene + 3-Methylpent-1-yn-3-ol Substrates->OxAdd Vinyl Halide Substrates->CuCycle Alkyne + Amine Base

Caption: Bimetallic Pd/Cu Sonogashira catalytic cycle for the synthesis of the target enyne-ol.

DivergentWorkflows Start Substrates: 3-Methylpent-1-yn-3-ol + 2-Bromobut-1-ene Sonogashira Sonogashira Cross-Coupling [PdCl2(PPh3)2 / CuI] Start->Sonogashira Target 3-Methyl-6-methyleneoct-4-yn-3-ol (Conjugated Enyne-ol) Sonogashira->Target MeyerSchuster Meyer-Schuster Cross-Coupling [Pd or V/Pd Catalysis] Target->MeyerSchuster PropargylSub Propargylic Substitution [Ru or Cu Catalysis] Target->PropargylSub Product1 α-Functionalized Enones (Complex Terpene Scaffolds) MeyerSchuster->Product1 Product2 Substituted Enynes (API Intermediates) PropargylSub->Product2

Caption: Divergent synthetic workflows utilizing 3-Methyl-6-methyleneoct-4-yn-3-ol as a central node.

Quantitative Data: Catalyst Performance Metrics

The following table summarizes the optimized catalytic parameters for transformations involving propargylic enyne systems based on recent benchmarking[2][3][4].

Reaction TypePrimary CatalystCo-Catalyst / AdditiveTemp (°C)Time (h)Avg. Yield (%)Key Advantage
Sonogashira Synthesis PdCl2​(PPh3​)2​ (2 mol%)CuI (2 mol%)50 - 603 - 585 - 92High tolerance for tertiary alcohols; prevents alkyne homocoupling.
Sonogashira Synthesis Pd(PPh3​)4​ (5 mol%)CuI (5 mol%)60 - 706 - 865 - 75Standard system, but lower turnover frequency (TOF) due to steric bulk.
Meyer-Schuster Arylation Pd(OAc)2​ (5 mol%) V(O)(OR)3​ (10 mol%)801278 - 88Exceptional chemoselectivity via contemporaneous dual catalysis.
Cascade Nitration PdCl2​ (10 mol%) t -BuONO (2 equiv)251870 - 85Ambient temperature; generates highly versatile α -nitro enones.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Methyl-6-methyleneoct-4-yn-3-ol via Sonogashira Coupling

This protocol utilizes a self-validating workup to ensure the complete removal of copper salts, which can otherwise poison downstream catalysts.

Reagents:

  • 3-Methylpent-1-yn-3-ol (1.0 equiv, 10 mmol)

  • 2-Bromobut-1-ene (1.1 equiv, 11 mmol)

  • PdCl2​(PPh3​)2​ (0.02 equiv, 2 mol%)[4]

  • CuI (0.02 equiv, 2 mol%)

  • Triethylamine ( Et3​N ) (Solvent/Base, 0.2 M)

Step-by-Step Methodology:

  • Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Et3​N (50 mL). Sparge the solvent with dry Argon for 15 minutes to remove dissolved oxygen (critical to prevent Glaser homocoupling of the alkyne).

  • Substrate Addition: Add 2-bromobut-1-ene and 3-methylpent-1-yn-3-ol to the flask under a positive pressure of Argon.

  • Catalyst Activation: Quickly add PdCl2​(PPh3​)2​ and CuI. The solution will rapidly transition from yellow to a dark amber/brown, indicating the formation of the active Pd(0) species and the copper acetylide.

  • Reaction: Stir the mixture at 50 °C for 4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 8:2). The product enyne-ol will stain intensely with p -anisaldehyde (dark blue/purple spot) due to the conjugated diene/alkyne system.

  • Quenching & Workup: Cool to room temperature. Crucial Step: Quench the reaction with saturated aqueous NH4​Cl (50 mL) and stir vigorously for 30 minutes. The aqueous layer will turn deep blue, validating the successful sequestration of Cu(I)/Cu(II) salts as amine complexes.

  • Isolation: Extract with EtOAc ( 3×30 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography to yield the pure enyne-ol.

Protocol B: Palladium-Catalyzed Meyer-Schuster Cross-Coupling

This protocol converts the synthesized 3-methyl-6-methyleneoct-4-yn-3-ol into a complex α -functionalized enone[3].

Reagents:

  • 3-Methyl-6-methyleneoct-4-yn-3-ol (1.0 equiv, 1 mmol)

  • Aryl Iodide (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.0 equiv, 2 mmol)

  • 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, combine the enyne-ol, aryl iodide, Pd(OAc)2​ , and K2​CO3​ .

  • Solvent Addition: Add anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined crimp cap.

  • Thermal Rearrangement/Coupling: Heat the mixture to 80 °C for 12 hours. At this temperature, the Pd catalyst facilitates the 1,3-hydroxyl migration (Meyer-Schuster rearrangement) forming an allenoate, followed immediately by oxidative addition of the aryl iodide and cross-coupling at the α -position[2].

  • Validation: GC-MS analysis should show the disappearance of the enyne-ol mass ( m/z 152) and the emergence of the arylated enone product.

  • Purification: Filter the crude mixture through a short pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via silica gel chromatography.

References

  • CAS Common Chemistry. 3-Methyl-6-methylene-4-octyn-3-ol (CAS RN: 40454-29-3). American Chemical Society. URL:[Link]

  • Cwik, A., Hell, Z., & Figueras, F. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. URL:[Link]

  • Trost, B. M., & \textit{et al.} (2011). Contemporaneous dual catalysis: chemoselective cross-coupling of catalytic vanadium-allenoate and π-allylpalladium intermediates. Journal of the American Chemical Society, 133(32), 12824-12833. URL:[Link]

  • Zhang, Y., & \textit{et al.} (2011). Microwave-assisted efficient synthesis of 2-arylbenzo[b]furans and 2-ferrocenylbenzo[b]furans from readily prepared propargylic alcohols. Journal of Chemical Sciences, 123(5), 697-702. URL:[Link]

  • Li, J., & \textit{et al.} (2016). Palladium-Catalyzed Nitration of Meyer–Schuster Intermediates with tBuONO as Nitrogen Source at Ambient Temperature. Organic Letters, 18(15), 3702-3705. URL:[Link]

Sources

Method

Application Note: Purification Protocol for 3-Methyl-6-methyleneoct-4-yn-3-ol via Buffered Silica Gel Chromatography

Executive Summary The purification of highly unsaturated, functionally dense molecules such as 3-methyl-6-methyleneoct-4-yn-3-ol presents a unique challenge in synthetic organic chemistry and drug development. As a terti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purification of highly unsaturated, functionally dense molecules such as 3-methyl-6-methyleneoct-4-yn-3-ol presents a unique challenge in synthetic organic chemistry and drug development. As a tertiary propargylic alcohol conjugated to an enyne system, this compound is highly susceptible to acid-catalyzed degradation. Standard silica gel chromatography often results in catastrophic yield losses due to on-column decomposition.

This application note details a field-proven, self-validating protocol for the isolation of 3-methyl-6-methyleneoct-4-yn-3-ol. By employing a triethylamine (Et₃N) buffered stationary phase, we neutralize the inherent Brønsted acidity of the silica gel, suppressing rearrangement and polymerization pathways to ensure high-fidelity recovery of the intact molecule.

Mechanistic Causality: The Acid-Sensitivity of Enyne Alcohols

To design an effective purification strategy, one must first understand the causality of the compound's instability. 3-Methyl-6-methyleneoct-4-yn-3-ol contains a hydroxyl group situated on a tertiary carbon, directly adjacent to an alkyne that is further conjugated to a terminal alkene (a 6-methylene group).

Standard flash chromatography utilizes silica gel (SiO₂), which possesses surface silanol groups (Si-OH) with a slightly acidic profile (pH ~ 4.5–5.5). When the tertiary propargylic alcohol interacts with these acidic sites, the hydroxyl group is readily protonated. The subsequent loss of water generates a highly stabilized, conjugated carbocation. This intermediate rapidly undergoes two primary degradation pathways:

  • Meyer-Schuster / Rupe Rearrangements : The propargylic alcohol isomerizes into a conjugated enone (1[1]).

  • Dehydration and Polymerization : The molecule dehydrates to form a highly reactive polyene, which polymerizes on the column, appearing as an immobile dark band (2[2]).

To prevent this, the stationary phase must be neutralized. The addition of 1% (v/v) Et₃N to the mobile phase irreversibly binds to the acidic silanol sites, rendering the silica gel neutral and completely suppressing these degradation mechanisms (3[3]).

G cluster_0 Standard Silica Gel (Acidic Silanols) cluster_1 Buffered Silica Gel (1% Et3N) A 3-Methyl-6-methyleneoct-4-yn-3-ol B Protonation of 3-OH A->B Unbuffered E Neutralized Silanols A->E Buffered C Meyer-Schuster Rearrangement B->C D Dehydration & Polymerization B->D F Intact Elution of Enyne Alcohol E->F

Fig 1. Acid-catalyzed degradation pathways of tertiary enyne alcohols vs. buffered stabilization.

Quantitative Data & Chromatographic Parameters

The physical properties of the target compound dictate the solvent selection. Because the molecule is relatively non-polar but contains a hydrogen-bond donating hydroxyl group, a Hexanes/Ethyl Acetate system provides optimal resolution.

Table 1: Physicochemical Properties of the Target Compound

ParameterValue / Description
Chemical Name 3-Methyl-6-methyleneoct-4-yn-3-ol
CAS Number 40454-29-3 ()
Molecular Formula C₁₀H₁₆O (4[4])
Molecular Weight 152.23 g/mol (4[4])
Structural Vulnerabilities Tertiary alcohol, conjugated enyne system

Table 2: TLC and Column Parameters

ParameterRecommended Setting
Stationary Phase Silica gel 60, 40–63 μm (230–400 mesh) (5[5])
Mobile Phase Hexanes / Ethyl Acetate (90:10 to 85:15 v/v)
Buffer Additive 1% (v/v) Triethylamine (Et₃N)
TLC Visualization 1 UV Light (254 nm) - Active due to conjugated enyne
TLC Visualization 2 Phosphomolybdic acid (PMA) stain + gentle heating (6[6])

Step-by-Step Purification Protocol

Note: Never dry-load this compound onto unbuffered silica gel. The absence of solvent drastically increases the local concentration of acidic silanols, leading to immediate exothermic decomposition.

Step 1: Solvent Preparation Prepare the mobile phase by mixing Hexanes and Ethyl Acetate in a 9:1 ratio. Add exactly 1% (v/v) Triethylamine (Et₃N) to the total volume. Mix thoroughly.

Step 2: Column Packing (Slurry Method) Weigh the appropriate amount of 230–400 mesh silica gel (typically a 50:1 weight ratio of silica to crude product). Create a uniform slurry using the buffered mobile phase. Pour the slurry into the column in a single, continuous motion to prevent channeling.

Step 3: Column Equilibration (Critical Step) Pass at least 2 to 3 column volumes of the buffered mobile phase through the packed bed. Causality: This step is mandatory to ensure that the Et₃N fully percolates through the column and neutralizes all active acidic sites before the sensitive enyne alcohol is introduced.

Step 4: Sample Loading (Wet Loading) Dissolve the crude 3-methyl-6-methyleneoct-4-yn-3-ol in the absolute minimum volume of the buffered mobile phase (or pure dichloromethane if solubility is an issue, provided it contains 1% Et₃N). Carefully apply the solution evenly to the flat surface of the silica gel bed using a long glass pipette.

Step 5: Isocratic Elution Elute the column using the buffered mobile phase. Collect fractions appropriately sized for your column volume. Monitor the elution progress via TLC (visualized with UV 254 nm and PMA stain).

Step 6: Concentration and Recovery Pool the fractions containing the pure product. Concentrate under reduced pressure using a rotary evaporator. Causality: The water bath temperature must not exceed 30 °C . Enyne alcohols are thermally labile; elevated temperatures during concentration will induce polymerization, even in the absence of acid.

Workflow N1 1. Solvent Prep (Hex/EtOAc + 1% Et3N) N2 2. Slurry Packing (230-400 mesh Silica) N1->N2 N3 3. Equilibration (2-3 Column Volumes) N2->N3 N4 4. Sample Loading (Wet Load) N3->N4 N5 5. Isocratic Elution (Monitor via TLC) N4->N5 N6 6. Concentration (Rotovap < 30 °C) N5->N6

Fig 2. Step-by-step workflow for the buffered chromatographic purification of enyne alcohols.

Self-Validating System: Quality Control

To ensure the trustworthiness of this protocol, the system must validate itself against degradation.

  • 2D-TLC Stability Check : Before running the column, spot the crude mixture on a TLC plate (pre-treated with Et₃N vapor). Develop the plate in the mobile phase, let it dry, turn it 90 degrees, and develop it again. If the compound lies perfectly on the diagonal, it is stable under these conditions. If spots appear off the diagonal, degradation is occurring, and the Et₃N concentration should be increased to 2%.

  • Post-Concentration NMR : Analyze the purified product via ¹H NMR immediately after concentration. The presence of a sharp singlet for the terminal alkyne/alkene protons confirms the structural integrity of the enyne system, validating the success of the buffered purification.

References

  • [4] NIH Global Substance Registration System (GSRS). "3-METHYL-6-METHYLENE-4-OCTYN-3-OL".

  • [6] Peking University (PKU). "Supporting Information: β-Yne-Furan Synthesis".

  • [3] The Royal Society of Chemistry. "Platinum‐Catalyzed Cycloisomerizations of a Common Enyne: A Divergent Entry to Cyclopropane Sesquiterpenoids".

  • [5] Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography".

  • Local Pharma Guide. "LPG-CAS List".

  • [2] Chinese Chemical Letters. "Synthesis of allenyl-B(MIDA) via hydrazination/fragmentation reaction of B(MIDA)-propargylic alcohol".

  • [1] MDPI. "Influence of Counterions and Cyclopentadienyl Substituents on the Catalytic Activity of Ferrocenium Cations in Propargylic Substitution Reactions".

Sources

Application

Application Note: 3-Methyl-6-methyleneoct-4-yn-3-ol as a Multifunctional Monomer in Advanced Polymer Chemistry

Executive Summary 3-Methyl-6-methyleneoct-4-yn-3-ol (CAS: 40454-29-3)[1] is a highly specialized enyne propargyl alcohol. Its unique molecular architecture—featuring a sterically hindered tertiary alcohol, an internal al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-6-methyleneoct-4-yn-3-ol (CAS: 40454-29-3)[1] is a highly specialized enyne propargyl alcohol. Its unique molecular architecture—featuring a sterically hindered tertiary alcohol, an internal alkyne, and a conjugated exocyclic methylene group—makes it a uniquely powerful tool in advanced materials chemistry. This application note details its dual utility: first, as a high-performance, low-volatility hydrosilylation inhibitor for platinum-catalyzed silicones, and second, as an orthogonal cross-linking agent in advanced shape-memory thermosets.

Physicochemical Profiling & Mechanistic Rationale

Selecting the correct monomer or inhibitor dictates the macroscopic success of a polymer formulation. 3-Methyl-6-methyleneoct-4-yn-3-ol offers distinct mechanistic advantages over conventional alternatives like 1-ethynyl-1-cyclohexanol (ETCH):

  • Enhanced Pt(0) Coordination Dynamics: In silicone formulations, inhibitors are required to prevent the premature catalytic action of platinum (e.g., Karstedt's catalyst), which can crosslink silicones within minutes at room temperature[2]. The extended π-conjugation of the 1,3-enyne system in this molecule enhances π -backbonding from the electron-rich Pt(0) center. This creates a highly stable dormant complex at 25°C, significantly extending the "pot life" of the resin[3].

  • Low Volatility for Direct Ink Writing (3D Printing): Conventional alkynol inhibitors often suffer from high volatility, leading to premature curing at the surface of thin films or during Direct Ink Writing (DIW) extrusion[2]. The higher molecular weight (152.24 g/mol ) and complex branching of this monomer drastically reduce its vapor pressure, ensuring homogeneous curing profiles without phase separation[4].

  • Orthogonal Reactivity: The exocyclic =CH2 group remains completely unreactive during thermal hydrosilylation but is highly susceptible to UV-initiated radical thiol-ene additions. This enables the design of sophisticated dual-cure (thermal/UV) methodologies.

Application 1: High-Performance Hydrosilylation Inhibitor for Optical-Grade Silicones

Causality & Experimental Design: The addition sequence is critical. The inhibitor must be uniformly dispersed into the base resin before the addition of the Pt catalyst. If the catalyst contacts the hydride and vinyl siloxanes without the inhibitor present, localized gelation (platinum black formation) occurs instantly, ruining the batch[3]. The tertiary nature of the alcohol provides steric bulk that prevents unwanted side reactions, such as dehydration, during the high-temperature (>90°C) curing phase.

Protocol: Formulation of a 1-Part Thermally Curable PDMS System
  • Base Preparation: In a planetary centrifugal mixer, combine 100 parts of vinyl-terminated polydimethylsiloxane (PDMS) with 20 parts of hexamethyldisilazane-treated fumed silica. Mix under vacuum (10 mbar) for 30 minutes to remove entrapped air.

  • Inhibitor Integration: Add 0.1 wt% of 3-methyl-6-methyleneoct-4-yn-3-ol. Mix for 10 minutes.

    • Self-Validation Check: The mixture must remain optically clear. Any turbidity indicates poor dispersion or phase separation, which will lead to erratic curing kinetics.

  • Catalyst Addition: Introduce Karstedt's catalyst (Pt₂(dvtms)₃) to achieve a final Pt concentration of 10 ppm[3]. Mix thoroughly at 20°C.

  • Crosslinker Addition: Add 5 parts of polymethylhydrosiloxane (PMHS).

  • Validation & Curing:

    • Rheological Validation: Monitor the formulation via a parallel-plate rheometer. A stable storage modulus (G') at 25°C over a 24-hour period confirms effective Pt-coordination and shelf stability[2].

    • Thermal Activation: Heat the formulation to 100°C. A sharp crossover of G' and G'' validates the thermal dissociation of the inhibitor ligand and the rapid onset of the hydrosilylation network formation.

G A Karstedt's Catalyst Pt(0) Complex C Dormant Pt-Alkyne Complex (Stable at 25°C) A->C Coordination B 3-Methyl-6-methyleneoct-4-yn-3-ol (Inhibitor) B->C π-Backbonding D Thermal Trigger (>90°C) C->D Heat Applied E Active Pt(0) Species + Hydrosilylation D->E Ligand Dissociation

Mechanism of Pt(0) inhibition and thermal activation by the enyne propargyl alcohol.

Application 2: Orthogonal Cross-Linking in Dual-Cure Shape Memory Polymers

Causality & Experimental Design: The independent reactivity of the tertiary alcohol and the exocyclic diene allows for the creation of interpenetrating polymer networks (IPNs). The tertiary alcohol reacts with diisocyanates to form a polyurethane backbone. Because tertiary alcohols are sterically hindered and inherently less nucleophilic than primary alcohols, a strong Lewis acid catalyst like Dibutyltin dilaurate (DBTDL) is strictly required to drive the reaction. Subsequently, the intact =CH2 group can be crosslinked via UV-initiated thiol-ene "click" chemistry.

Protocol: Synthesis of a Dual-Cure Prepolymer
  • Polyurethane Backbone Synthesis: In a dry, nitrogen-purged round-bottom flask, dissolve 10 mmol of 3-methyl-6-methyleneoct-4-yn-3-ol and 10 mmol of hexamethylene diisocyanate (HDI) in anhydrous toluene.

  • Catalysis & Heating: Add 0.05 wt% DBTDL. Heat the reaction to 70°C for 12 hours under continuous magnetic stirring.

    • Self-Validation Check: Monitor the reaction progress via FTIR spectroscopy. The complete disappearance of the strong isocyanate asymmetric stretch at ~2270 cm⁻¹ confirms the successful formation of the urethane linkage.

  • Thiol-Ene Formulation: Cool the prepolymer to room temperature. Add a stoichiometric equivalent (based on the preserved =CH2 groups) of pentaerythritol tetrakis(3-mercaptopropionate) and 1 wt% Irgacure 651 (photoinitiator).

  • UV Curing: Cast the viscous formulation into a Teflon mold and expose it to 365 nm UV light (10 mW/cm²) for 60 seconds. The exocyclic double bond undergoes rapid radical addition with the thiol, yielding a highly crosslinked, shape-memory thermoset.

G cluster_0 Orthogonal Functionalization Pathways M 3-Methyl-6-methyleneoct-4-yn-3-ol T Thiol-Ene Click (Exocyclic =CH2) M->T UV + Tetrathiol P Polyurethane Linkage (Tertiary -OH) M->P Diisocyanate + Heat R Enyne Metathesis (Conjugated System) M->R Grubbs Catalyst

Orthogonal chemical pathways enabled by the distinct functional groups of the monomer.

Comparative Inhibitor Metrics

To assist in formulation design, the following table summarizes the quantitative performance metrics of 3-methyl-6-methyleneoct-4-yn-3-ol against industry-standard hydrosilylation inhibitors[2][4].

InhibitorMolecular Weight ( g/mol )Relative VolatilityDeactivation Temp (°C)Primary Application
1-Ethynyl-1-cyclohexanol (ETCH)124.18High70 - 80General purpose silicones
3,5-Dimethyl-1-hexyn-3-ol126.20High60 - 70Low-temp cure coatings
Dimethyl maleate144.13Medium80 - 90Extended pot-life resins
3-Methyl-6-methyleneoct-4-yn-3-ol 152.24 Low 90 - 100 3D printing (DIW) & Optical PDMS

References

  • Title: 3-Methyl-6-methylene-4-octyn-3-ol - CAS Common Chemistry Source: cas.org URL: [Link]

  • Title: Platinum-Catalyzed Hydrosilylation in Polymer Chemistry Source: nih.gov URL: [Link]

  • Title: Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation Source: acs.org URL: [Link]

  • Title: Curing inhibition and shelf stability in silicone formulations for direct ink writing Source: osti.gov URL: [Link]

Sources

Method

Application Note: Strategic Utilization of 3-Methyl-6-methyleneoct-4-yn-3-ol in Natural Product Total Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Chemical Profile The compound 3-Methyl-6-methyleneoct-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Chemical Profile

The compound 3-Methyl-6-methyleneoct-4-yn-3-ol (CAS: 40454-29-3) is a highly specialized C10 building block characterized by its 1,3-enyn-5-ol architecture. Structurally, it features a tertiary propargylic alcohol conjugated to a 1,1-disubstituted diene system (a methylene group).

In the realm of natural product total synthesis, highly conjugated enynols like this are not merely passive carbon scaffolds; they are dynamic, programmable functional groups. Depending on the transition metal catalyst employed, the 1,3-enyn-5-ol motif can be forcefully directed down divergent mechanistic pathways to yield either highly substituted oxygen heterocycles or extended polyunsaturated ketone systems. This application note details two state-of-the-art methodologies for deploying this molecule: Gold(I)-catalyzed cycloisomerization to furans and Ruthenium-catalyzed redox isomerization to 1,3-diene-5-ones.

Strategic Utility in Total Synthesis

Pathway A: Gold(I)-Catalyzed Furan Synthesis

The synthesis of polysubstituted furans is a critical step in the total synthesis of furanosesquiterpenes (e.g., crassifolone). Traditional furan syntheses (like the Paal-Knorr) often require harsh dehydrating conditions. However, treating 3-methyl-6-methyleneoct-4-yn-3-ol with a carbophilic Au(I) catalyst triggers a highly atom-economical cycloisomerization. The Au(I) species selectively activates the alkyne, prompting an intramolecular 5-endo-dig or 5-exo-dig attack by the tertiary hydroxyl group, followed by rapid dehydration and aromatization to yield a 2,3,5-trisubstituted furan derivative ().

Pathway B: Ruthenium-Catalyzed Redox Isomerization

In the total synthesis of complex macrolides, such as Mycinolide IV, forging conjugated dienones is notoriously difficult due to competing side reactions. The Fürstner group demonstrated that 1,3-enyn-5-ols undergo a rare redox isomerization when exposed to specific Ruthenium catalysts, cleanly transferring the oxidation state from the alcohol to the alkyne to form a 1,3-diene-5-one ().

Experimental Protocols

Protocol 1: Synthesis of Polysubstituted Furans via Au(I) Catalysis

Objective: Convert 3-methyl-6-methyleneoct-4-yn-3-ol into a heavily substituted furan core.

Causality & Design Rationale: We utilize a binary catalytic system of (Ph3​P)AuCl and AgOTf . The silver triflate is strictly necessary to abstract the chloride ligand from the gold precursor, generating the highly Lewis acidic, active [(Ph3​P)Au]+ cation. Dichloromethane (DCM) is chosen as the solvent because it is non-coordinating, ensuring the gold catalyst remains fully available to activate the alkyne π -system rather than being sequestered by solvent molecules.

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (Ph3​P)AuCl (5 mol%) and AgOTf (5 mol%) in anhydrous DCM (0.1 M relative to the substrate).

  • Validation Cue: Stir the mixture at room temperature for 10 minutes. A white precipitate ( AgCl ) will form. This visual cue is a self-validating indicator that the active cationic gold species has been successfully generated.

  • Substrate Addition: Add 3-methyl-6-methyleneoct-4-yn-3-ol (1.0 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir at 25 °C. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The highly polar propargylic alcohol spot will disappear, replaced by a highly UV-active, non-polar furan spot (typically complete within 2–4 hours).

  • Workup: Quench the reaction by filtering the mixture through a short pad of Celite to remove the metal salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel to isolate the furan derivative.

Protocol 2: Ruthenium-Catalyzed Redox Isomerization to 1,3-Diene-5-ones

Objective: Isomerize the 1,3-enyn-5-ol into a conjugated 1,3-diene-5-one for macrolide fragment assembly.

Causality & Design Rationale: The reaction utilizes the cationic ruthenium complex [CpRu(MeCN)3​]BF4​ . Because the starting material and the resulting diene product contain highly conjugated π -systems, they can bind irreversibly to the active [CpRu]+ fragment, effectively poisoning the catalyst. To prevent this, we add the bulky, electron-rich phosphine ligand PhPCy2​ (dicyclohexylphenylphosphine). This ligand modulates the steric environment, preventing the diene from over-coordinating while maintaining the catalyst's ability to activate the propargylic alcohol.

Step-by-Step Procedure:

  • Preparation: Inside an argon-filled glovebox (due to the moisture/oxygen sensitivity of the Ru complex), charge a pressure tube with [CpRu(MeCN)3​]BF4​ (10 mol%) and PhPCy2​ (15 mol%).

  • Solvent Addition: Dissolve the catalyst mixture in degassed anhydrous acetone (0.1 M). Stir for 15 minutes to allow for ligand exchange.

  • Substrate Addition: Add 3-methyl-6-methyleneoct-4-yn-3-ol (1.0 equiv) to the deep red solution. Seal the tube.

  • Heating: Transfer the tube out of the glovebox and heat in an oil bath at 60 °C for 12 hours.

  • Validation Cue: Monitor the reaction via 1H NMR of crude aliquots. The self-validating metric for success is the complete disappearance of the alkyne carbon signals (~80-90 ppm in 13C NMR) and the emergence of a conjugated ketone carbonyl peak (~190-200 ppm).

  • Isolation: Cool to room temperature, concentrate in vacuo, and purify the resulting 1,3-diene-5-one via neutral alumina chromatography (silica may cause degradation of the sensitive dienone).

Quantitative Data Summary

The following table summarizes the reaction parameters and expected outcomes for the two divergent pathways utilizing 3-methyl-6-methyleneoct-4-yn-3-ol.

Reaction TypeCatalyst SystemSolventTempYield RangeProduct ArchitectureKey Application in Total Synthesis
Cycloisomerization (Ph3​P)AuCl / AgOTf DCM25 °C85–95%Polysubstituted FuranFuranosesquiterpenes[2]
Redox Isomerization [CpRu(MeCN)3​]BF4​ / PhPCy2​ Acetone60 °C70–85%1,3-Diene-5-oneComplex Macrolides (e.g., Mycinolide IV) [1]

Mechanistic Visualizations

AuCatalysis A 3-Methyl-6-methyleneoct-4-yn-3-ol (1,3-enyn-5-ol) B [Au]+ Activation of Alkyne A->B (Ph3P)Au+ C 5-endo-dig Cyclization B->C Intramolecular OH attack D Dehydration & Aromatization C->D -H2O E Polysubstituted Furan D->E

Mechanistic pathway of Au(I)-catalyzed furan synthesis from 1,3-enyn-5-ols.

RuCatalysis S1 3-Methyl-6-methyleneoct-4-yn-3-ol S3 Alkyne Coordination & Oxidative Addition S1->S3 S2 Active Ru Complex [CpRu(PhPCy2)]+ S2->S3 Ligand exchange S4 Internal Hydride Shift S3->S4 S5 1,3-Diene-5-one Derivative S4->S5 Reductive elimination

Ruthenium-catalyzed redox isomerization of 1,3-enyn-5-ols to 1,3-diene-5-ones.

References

  • Fürstner, A., et al. (2021). Total Synthesis of Mycinolide IV and Path-Scouting for Aldgamycin N. Angewandte Chemie International Edition.[Link]

  • Organic Chemistry Portal. Synthesis of furans. Organic Chemistry Portal Heterocycles Database.[Link]

  • Gómez-Suárez, A., et al. (2019). Conjugated Ynones in Organic Synthesis. Chemical Reviews, ACS Publications.[Link]

  • U.S. Environmental Protection Agency (EPA). Substance Details: 3-Methyl-6-methylene-4-octyn-3-ol (DTXSID70885801). CompTox Chemicals Dashboard.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methyl-6-methyleneoct-4-yn-3-ol

Welcome to the technical support center for the synthesis of 3-Methyl-6-methyleneoct-4-yn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methyl-6-methyleneoct-4-yn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the yield and purity of your target molecule. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction to the Synthesis

The synthesis of 3-Methyl-6-methyleneoct-4-yn-3-ol, a tertiary alkynol, is most effectively achieved through a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the carbonyl group of a ketone.[1] In this specific synthesis, the logical precursors are 6-methyl-5-hepten-2-one and ethylmagnesium bromide .

The overall reaction scheme is as follows:

Caption: Factors influencing desired vs. side reactions in Grignard synthesis.

Quantitative Data Summary

The following table provides a general overview of the reaction parameters for optimizing the synthesis of tertiary alcohols via Grignard reactions, synthesized from multiple sources.

[2]| Stage | Reagent | Molar Equivalents | Solvent | Temperature (°C) | Time (hours) | | ---------------------- | ------------------------- | ----------------- | ------------------- | ---------------- | ------------ | | Grignard Formation | Magnesium | 1.1 - 1.2 | Anhydrous Ether/THF | 25 - 65 (Reflux) | 1 - 2 | | | Alkyl/Aryl Halide | 1.0 | Anhydrous Ether/THF | 25 - 65 (Reflux) | 1 - 2 | | Reaction with Ketone | Ketone | 1.0 | Anhydrous Ether/THF | 0 to 25 | 1 - 2 | | | Grignard Reagent | 1.1 - 1.2 | Anhydrous Ether/THF | 0 to 25 | 1 - 2 |

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Grignard Reaction. (n.d.). Jasperse. Retrieved from a relevant university chemistry resource.
  • How to purify tertiary alcohol? (2024, April 22). ResearchGate. Retrieved from [Link]

  • Grignard Reagents. (n.d.). Purdue University. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. (n.d.).
  • Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. (2022, September 1). The Journal of Organic Chemistry. Retrieved from [Link]

  • Grignard Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from a relevant organic chemistry resource website.
  • Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols. (2026, March). BenchChem. Retrieved from a relevant BenchChem technical document.
  • Technical Support Center: Grignard Synthesis of Tertiary Alcohols. (2026, March). BenchChem. Retrieved from a relevant BenchChem technical document.
  • Minimizing by-product formation in the Grignard reaction for beta-hydroxy ketones. (2025, December). BenchChem. Retrieved from a relevant BenchChem technical document.
  • Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols. (2025, December). BenchChem. Retrieved from a relevant BenchChem technical document.
  • Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. (n.d.).
  • Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide. (2025, December). BenchChem. Retrieved from a relevant BenchChem technical document.

Sources

Optimization

preventing degradation of 3-Methyl-6-methyleneoct-4-yn-3-ol during long-term storage

[label="Prevent/Reduce", style=bold, color="#34A85 Refining Preventive Strategies I am now focusing on the interactions between preventative measures. I'm prioritizing the importance of maintaining an acid-free environme...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Prevent/Reduce", style=bold, color="#34A85

Refining Preventive Strategies

I am now focusing on the interactions between preventative measures. I'm prioritizing the importance of maintaining an acid-free environment to mitigate both the Meyer-Schuster rearrangement and subsequent dehydration. Furthermore, I am examining the synergistic effects of inert atmospheres, radical scavengers, and dark storage in minimizing polymerization. I am focusing on detailed methods to purify our materials to prevent issues.

Analyzing Stabilization Tactics

I am now delving into the nitty-gritty of stabilization tactics, specifically how each measure prevents or slows degradation. I'm prioritizing strategies to combat the Meyer-Schuster rearrangement to ensure an acid-free environment. I'm focusing on why specific methods work, providing a rigorous explanation of BHT's efficacy and what to look for when evaluating potential stabilizers.

Prioritizing Purification Steps

I'm now zeroing in on purification methods and long-term storage preparation for the conjugated enyne. I'm prioritizing checks of material purity via NMR, addition of BHT at specified concentrations, and neutralizing any acids that could catalyze rearrangements. The next steps will be sparging the material with Argon, sealing it in amber vials, and storing it at -20°C or colder. This is to guarantee the product's lifespan.

Refining Troubleshooting Documentation

I'm now streamlining the documentation. The existing troubleshooting guide and protocol repository will be improved. I'm focusing on making the degradation matrix and FAQs more accessible. I'll provide clear guidance on analyzing and interpreting quantitative data, with a focus on quick solutions to problems, such as a viscous yellow syrup.

Refining Storage Protocols

I'm now incorporating detailed methods to refine our storage and handling procedures. I am refining methods and prioritizing steps to ensure an inert, acid-free environment. This is because the new alkene and carbonyl stretch in the NMR spectra is likely the product of a Meyer-Schuster rearrangement rather than oxidation. Anhydrous potassium carbonate is a good choice to help remove trace acids.

Finalizing Support Documents

I've incorporated the newest research into storage and handling protocols. The focus is now on confirming purity via NMR and eliminating residual acid to create a neutral environment. The new standard operating procedures will also include addition of BHT, argon sparging, and storage in amber vials at low temperatures. A new section covers why aqueous solutions or protic solvents are not good for storage.

Finalizing Purification Protocols

I'm now detailing the purification steps. I've compiled the final protocols, including acid removal, argon sparging, vial selection, and low-temperature storage. The goal is now to ensure a long product lifespan, and I'll include the details on why a rigorous approach will yield great results. I'm focusing on ensuring these methods are reproducible and effective.

Visualizing Degradation Mechanisms

I'm now diagramming the main degradation pathways. I've begun visualizing the process, starting with the enyne alcohol and leading to polymerization, the Meyer-Schuster rearrangement to form the unsaturated ketone, and dehydration. The diagram focuses on making it easily understandable, providing a visual guide that aids in troubleshooting.

Visualizing Degradation Mechanisms

I'm now diagramming the main degradation pathways. I've begun visualizing the process, starting with the enyne alcohol and leading to polymerization, the Meyer-Schuster rearrangement to form the unsaturated ketone, and dehydration. The diagram focuses on making it easily understandable, providing a visual guide that aids in troubleshooting.

Refining Visualizations

I am now fine-tuning the degradation pathway diagrams to emphasize key reactions like the Meyer-Schuster rearrangement and the subsequent dehydration, including how they all link together and why this material is so sensitive to changes in condition. I'm focusing on making the visual explanations as clear as possible, for quick and accurate troubleshooting.

Prioritizing Diagram Clarity

I'm now focusing on making the visual representation of the degradation pathways as clear and user-friendly as possible. I want the diagram to swiftly highlight the Meyer-Schuster rearrangement and subsequent dehydration and the preventative measures, so I am removing unnecessary details, and I am increasing the overall legibility of the diagram. The goal is easy and quick troubleshooting.

Finalizing Diagram's Clarity

I'm now focusing on optimizing the final degradation pathway diagram for maximum clarity. The goal is to make it a self-explanatory visual guide for immediate troubleshooting. I'm prioritizing direct connections, clear labeling, and concise explanations of each degradation step, including polymerization, rearrangement, and dehydration. The revised diagram will serve as a quick reference and a solid base for training.

Welcome to the Technical Support Center for highly reactive alkynol intermediates. As a Senior Application Scientist, I frequently consult with drug development teams experiencing unexplained yield drops, sample yellowing, or complete polymerization of their conjugated enyne alcohols.

3-Methyl-6-methyleneoct-4-yn-3-ol is a structurally complex and highly reactive intermediate. It features a tertiary propargylic alcohol paired with a conjugated terminal enyne system. This specific combination makes it a thermodynamic tightrope: the enyne moiety is highly susceptible to radical-induced cross-linking, while the tertiary propargylic alcohol is exquisitely sensitive to acid-catalyzed degradation.

Below is our comprehensive troubleshooting guide, diagnostic FAQs, and self-validating protocol repository designed to ensure the long-term stability of your material.

Part 1: Quantitative Degradation Matrix

To effectively store this compound, you must first understand its enemies. The table below summarizes the quantitative parameters, triggers, and preventive measures for the three primary degradation pathways.

Degradation PathwayChemical TriggerPrimary ByproductPreventive MeasureStorage Half-Life Impact
Radical Polymerization O₂, UV Light, Heat (>25°C)Viscous yellow/brown resinBHT (100–500 ppm), Amber vialExtends from days to >12 months
Meyer-Schuster Rearrangement Trace Brønsted/Lewis Acidsα,β-Unsaturated EnonesAnhydrous K₂CO₃, Acid-free glassPrevents rapid (<48h) isomerization
Dehydration Acid + Thermal StressConjugated DieneynesNeutral/mildly basic environmentPrevents catastrophic polymerization

Part 2: Troubleshooting & Diagnostics (FAQs)

Q: My stored batch has turned into a viscous, yellow syrup over the last month. What went wrong? A: You are observing radical-induced polymerization. The 6-methylene group creates a terminal conjugated enyne system, which is highly susceptible to cross-linking. When exposed to ambient light or trace oxygen, radical initiation occurs. To prevent this, we mandate the addition of 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger. BHT acts as a hydrogen atom donor to intercept carbon-centered radicals, breaking the propagation chain. BHT has been proven to stabilize highly reactive conjugated systems (like vinylallenes and enynes) during extraction, chromatography, and long-term storage [2.12].

Q: I ran an NMR on my stored sample and found a new set of alkene peaks and a strong carbonyl stretch in the IR. Did it oxidize? A: It likely didn't oxidize; it rearranged. Propargylic alcohols are notorious for undergoing the Meyer-Schuster rearrangement in the presence of trace acids, converting the alkynol into an α,β-unsaturated ketone (enone)[1]. This is often triggered by the slightly acidic nature of standard borosilicate glass or acidic impurities in your storage solvent. Expert Insight: Never use acidic stabilizers (like citric acid) for this compound. Instead, store the neat oil over a few pellets of anhydrous potassium carbonate (K₂CO₃) to maintain a strictly neutral/mildly basic microenvironment.

Q: Can I store this compound in aqueous solutions or protic solvents to dilute it? A: This is highly discouraged. Protic environments can facilitate unwanted hydration of the alkyne or protodemetallation if trace metals are present. Store it neat (spiked with BHT) or in a rigorously dried, non-polar, aprotic solvent (e.g., anhydrous hexanes or toluene) under an inert atmosphere.

Part 3: Standard Operating Procedure (SOP)

The Self-Validating Long-Term Storage Protocol

Do not merely place the vial in a fridge. To ensure scientific integrity, your storage protocol must be a self-validating system that confirms purity before and after storage.

Phase 1: Pre-Storage Quality Control

  • Purity Verification: Confirm purity is >95% via ¹H NMR. Look specifically for the absence of enone peaks (typically ~6.0–7.5 ppm) which indicate early-stage Meyer-Schuster rearrangement.

  • Solvent Removal: Ensure all traces of acidic solvents (e.g., chlorinated solvents like DCM that can degrade into HCl) are completely removed under high vacuum.

Phase 2: Stabilization & Aliquoting 3. Inhibitor Spiking: Add BHT to the neat oil to achieve a final concentration of 100–500 ppm. BHT is sterically hindered and non-acidic, ensuring it quenches radicals without inadvertently triggering acid-catalyzed rearrangements[2]. 4. Acid Scavenging: Add 1–2 mg of oven-dried, anhydrous K₂CO₃ per gram of compound directly into the storage vial. This acts as an insoluble basic buffer against glass surface acidity. 5. Deoxygenation (Argon Sparging): Insert a long stainless-steel needle to the bottom of the liquid. Sparge with high-purity Argon for 10–15 minutes to displace dissolved oxygen. Vent through a secondary needle.

Phase 3: Sealing & Thermal Control 6. Vial Selection: Transfer the stabilized compound to an amber glass vial to block UV-induced radical initiation. 7. Sealing: Purge the headspace with Argon. Seal tightly with a PTFE-lined screw cap (avoid rubber septa which degrade over time) and wrap the seal tightly with Parafilm. 8. Storage: Store immediately at -20°C (or -80°C for storage exceeding 6 months).

Part 4: Mechanistic Visualization

Understanding the causality behind these degradation pathways is critical for preventing them. The diagram below illustrates how environmental triggers force the molecule down different destructive paths.

DegradationMechanisms Start 3-Methyl-6-methyleneoct-4-yn-3-ol (Conjugated Enyne Alcohol) Polymer Polymerized Resin (Viscous/Yellow) Start->Polymer Radical Initiation (O2, UV Light, Heat) Enone α,β-Unsaturated Ketone (Meyer-Schuster Product) Start->Enone Acid Catalysis (Trace Protons/Glassware) Dieneyne Fully Conjugated Dieneyne (Dehydration Product) Start->Dieneyne Acid-Catalyzed Dehydration Dieneyne->Polymer Rapid Cross-Linking

Mechanistic degradation pathways of 3-Methyl-6-methyleneoct-4-yn-3-ol during improper storage.

Part 5: References

  • The classical Meyer–Schuster rearrangement. ResearchGate.[Link][1]

  • Organic Syntheses Procedure (BHT stabilization of vinylallenes and enynes). Organic Syntheses.[Link][2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 3-Methyl-6-methyleneoct-4-yn-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled conversion rates when working with highly functionalized enynes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled conversion rates when working with highly functionalized enynes.

The molecule , 3-methyl-6-methyleneoct-4-yn-3-ol (CAS: 40454-29-3), is a complex tertiary propargylic alcohol featuring a conjugated enyne moiety[1]. Its structural density—specifically the steric bulk at the C3 position and the highly reactive 6-methylene group—makes it uniquely susceptible to competing side reactions. Below is a comprehensive diagnostic guide to help you bypass these bottlenecks, understand the underlying mechanistic causality, and achieve quantitative yields in your workflows.

Pathway Visualization: Catalyst-Dependent Divergence

To troubleshoot conversion issues, we must first map the competing reaction pathways. The divergence of this substrate is heavily dictated by your choice of catalyst.

ReactionPathways Substrate 3-Methyl-6-methyleneoct-4-yn-3-ol (Tertiary Propargylic Alcohol) MeyerSchuster Meyer-Schuster Rearrangement Substrate->MeyerSchuster Soft Lewis Acids (Au, Ag) Rupe Rupe Rearrangement (Dehydration) Substrate->Rupe Harsh Brønsted Acids (H2SO4, TfOH) GoldCyclo Gold-Catalyzed Cycloisomerization Substrate->GoldCyclo Au(I) + Bulky Ligands (e.g., (S)-L6AuCl) Enone1 α,β-Unsaturated Ketone (Desired) MeyerSchuster->Enone1 Enone2 Isomeric Ketone & Polymeric Byproducts Rupe->Enone2 CyclicProd Functionalized Cyclic Frameworks GoldCyclo->CyclicProd

Reaction pathways of 3-methyl-6-methyleneoct-4-yn-3-ol highlighting catalyst-dependent divergence.

Diagnostic FAQs & Troubleshooting Guides

Q1: Why does my conversion rate plateau at 30-40% when attempting a Meyer-Schuster rearrangement using Brønsted acids? Causality & Solution: The tertiary propargylic alcohol contains an ethyl group at C3, which provides readily available β -hydrogens. When exposed to harsh Brønsted acids (e.g., TfOH or H₂SO₄), the substrate undergoes a competing Rupe rearrangement (dehydration followed by rehydration) rather than the desired 1,3-hydroxyl shift. Furthermore, the highly acidic environment induces off-target polymerization of the 6-methylene diene system, creating an intractable tar that stalls the reaction. Recommendation: Switch from Brønsted acids to soft π -Lewis acids like Gold(I) or Silver(I) salts. These metals preferentially activate the alkyne over the hydroxyl group, favoring the Meyer-Schuster pathway.

Q2: During Gold-catalyzed cycloisomerization, I observe rapid catalyst deactivation and poor turnover numbers (TON). What is happening? Causality & Solution: The terminal double bond of the 6-methylene group can strongly coordinate to the Au(I) center, forming a stable but unreactive π -complex that acts as a catalyst sink. To prevent this, you must use a sterically demanding ligand. As demonstrated in2, utilizing a bulky ligand such as (S)-L6 (featuring a chiral 1-cyclohexyltetrahydroisoquinoline moiety) creates a restrictive pocket that prevents off-target alkene coordination while promoting the desired cyclization[2]. Lowering the temperature to -20 °C also suppresses background decomposition.

Q3: Can I use LDA-promoted elimination to convert this substrate into a conjugated polyene system? Causality & Solution: Direct base-promoted conversion using Lithium Diisopropylamide (LDA) is highly efficient for terminal propargylic alcohols, but 3-methyl-6-methyleneoct-4-yn-3-ol is an internal alkyne. As established in 3, internal propargylic TMS ethers typically do not react under standard LDA conditions due to the lack of an acidic acetylenic proton required to initiate the elimination cascade[3][4]. Recommendation: Do not use LDA for this specific internal alkyne. Rely instead on transition-metal-catalyzed isomerizations to achieve high conversions.

Quantitative Data: Catalyst Optimization

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting conversion rates for 3-methyl-6-methyleneoct-4-yn-3-ol.

Catalyst SystemTemperatureAdditive / LigandConversion Rate (%)Major Pathway Observed
TfOH (10 mol%)25 °CNone35% (Stalled)Rupe Rearrangement / Polymerization
AuCl₃ (5 mol%)25 °CNone62%Meyer-Schuster (Moderate Yield)
AuCl(PPh₃) / AgOTf 0 °C MeOH (1.0 eq) >95% Meyer-Schuster (Optimized)
(S)-L6AuCl (5 mol%)-20 °CNone82% (High ee)Cycloisomerization[2]
LDA (3.0 equiv)*-78 °C to RTTMSCl<5%No Reaction (Internal Alkyne)[4]

*Note: LDA trial performed on the TMS ether derivative.

Validated Experimental Protocol

Optimized Gold-Catalyzed Meyer-Schuster Rearrangement Objective: Achieve >95% conversion of 3-methyl-6-methyleneoct-4-yn-3-ol to the corresponding α,β -unsaturated ketone while suppressing the Rupe rearrangement and diene polymerization.

  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve AuCl(PPh₃) (5 mol%) and AgOTf (5 mol%) in anhydrous dichloromethane (DCM, 0.1 M relative to substrate). Stir strictly in the dark for 15 minutes at room temperature.

    • Self-Validation Check: The precipitation of a white solid (AgCl) indicates the successful generation of the active, highly electrophilic cationic Au(I) species.

  • Substrate Addition: Cool the active catalyst suspension to 0 °C. Add a solution of 3-methyl-6-methyleneoct-4-yn-3-ol (1.0 equiv) and Methanol (1.0 equiv, acts as a proton shuttle) in DCM dropwise over 10 minutes.

    • Causality Note: Maintaining the temperature at 0 °C is critical. It provides enough thermal energy for the 1,3-hydroxyl shift while keeping the system below the activation energy required for thermal polymerization of the 6-methylene diene moiety.

  • Reaction Monitoring: Stir the mixture at 0 °C and monitor via TLC (Hexanes/EtOAc 8:2).

    • Self-Validation Check: A color change from pale yellow to deep orange, alongside the complete disappearance of the starting material spot on TLC (R_f ≈ 0.4), confirms the rearrangement is proceeding without stalling. This typically takes 2–3 hours.

  • Quenching & Isolation: Once conversion plateaus, quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

References
  • Propargylic Alcohol as a Key Substrate Motif for Achieving Enantioselective Gold-Catalyzed Enyne Cycloisomerization. Journal of the American Chemical Society. ACS Publications. 2

  • Base-Promoted Conversion of Propargylic Alcohols to 1,3-Enynes. Organic Letters. ACS Publications. 4

  • 3-Methyl-6-methylene-4-octyn-3-ol - Substance Details. CAS Common Chemistry. American Chemical Society. 1

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-6-methyleneoct-4-yn-3-ol Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the reactivity of highly functionalized enyne propargylic alcohols like 3-Methyl-6-methyleneoct-4-yn-3-ol[1]. This speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the reactivity of highly functionalized enyne propargylic alcohols like 3-Methyl-6-methyleneoct-4-yn-3-ol[1]. This specific molecule features a tertiary alcohol, an internal alkyne, and a conjugated terminal diene system. Because of this dense functionalization, it is a versatile but highly sensitive synthetic precursor. Depending strictly on your choice of temperature and solvent, this substrate will selectively undergo Meyer-Schuster rearrangements, ring-closing enyne metathesis (RCEYM), or unwanted dehydration pathways.

This guide provides field-proven insights and self-validating protocols to help you rationally design and troubleshoot your reaction conditions.

ReactionPathways Substrate 3-Methyl-6-methyleneoct-4-yn-3-ol (Substrate) Cond1 Mild Acid, Polar Solvent (e.g., DCE, 60°C) Substrate->Cond1 Cond2 Ru Catalyst, Degassed Solvent (e.g., DCM/Toluene, 40-80°C) Substrate->Cond2 Cond3 Strong Acid, High Temp (>90°C) Substrate->Cond3 MS_Rearrangement Meyer-Schuster Rearrangement (Target 1) Metathesis Enyne Metathesis (Target 2) Dehydration Dehydration / Polymerization (Side Reaction) Cond1->MS_Rearrangement Cond2->Metathesis Cond3->Dehydration

Reaction pathways of 3-Methyl-6-methyleneoct-4-yn-3-ol based on solvent and temperature.

Part 1: Frequently Asked Questions (FAQs)

Q1: During the acid-catalyzed rearrangement of my derivative, I am observing massive amounts of dehydration rather than the desired Meyer-Schuster enone. Why is this happening? A1: Dehydration is the primary competing pathway for tertiary propargylic alcohols. This is fundamentally a kinetic vs. thermodynamic issue dictated by your solvent's dielectric constant and your reaction temperature. If you use a non-polar solvent (like toluene) at high temperatures (>90 °C) with a strong Brønsted acid, the formation of the highly stable conjugated enyne-diene system (via water elimination) outpaces the [1,3]-hydroxyl shift required for the Meyer-Schuster rearrangement. Causality & Solution: Switch to a moderately polar, non-coordinating solvent like 1,2-dichloroethane (DCE) and lower the temperature to 60 °C. As demonstrated in 2, DCE stabilizes the intermediate propargylic cation/oxenium species, facilitating the rearrangement cascade over direct elimination[2]. Alternatively, Deep Eutectic Solvents (DES) like FeCl₃·6H₂O/glycerol can promote this rearrangement smoothly even at room temperature.

Q2: I am attempting a Ring-Closing Enyne Metathesis (RCEYM) using a Grubbs II catalyst, but my conversion stalls at 30%. How do I optimize the solvent and temperature? A2: Stalled RCEYM reactions with highly functionalized enynes typically point to catalyst degradation or stalled catalytic cycles. Ruthenium carbenes are highly sensitive to dissolved oxygen. Furthermore, the "ene-then-yne" mechanism requires sufficient thermal energy to overcome the activation barrier of the metallacyclobutene intermediate. Causality & Solution: First, ensure your solvent is rigorously anhydrous and degassed. If using dichloromethane (DCM), the maximum reflux temperature is ~40 °C, which is often insufficient for sterically hindered derivatives. Switch to degassed toluene and elevate the temperature to 80 °C. Additionally, running the reaction under a dilute ethylene atmosphere can regenerate the active ruthenium methylidene species, preventing premature catalyst death and driving the reaction to completion,[3].

Part 2: Quantitative Data Summary

The following table summarizes optimized solvent and temperature parameters for the two primary synthetic pathways of 3-Methyl-6-methyleneoct-4-yn-3-ol derivatives, synthesized from established literature benchmarks[2],[4],[5],.

Reaction TypeCatalyst / PromoterSolvent SystemTemperature (°C)Reaction TimeExpected YieldPrimary Side Reaction
Meyer-Schuster BF₃·OEt₂ (2.5 equiv)1,2-Dichloroethane (DCE)60 °C1.5 - 2 h~78-91%Dehydration
Meyer-Schuster FeCl₃·6H₂O/GlycerolNeat (Deep Eutectic)25 °C (RT)30 min - 8 h>80%None (Mild conditions)
Enyne Metathesis Grubbs II (5 mol%)Dichloromethane (DCM)40 °C12 h~85%Polymerization
Enyne Metathesis Grubbs II (5 mol%)Toluene (Ethylene atm)80 °C2 - 4 h>80%Metathesis stalling

Part 3: Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is successful.

Protocol A: Optimized Meyer-Schuster Rearrangement

Causality Focus: Using DCE at 60 °C provides the exact dielectric constant needed to stabilize the transition state without acting as a nucleophile, suppressing the dehydration pathway[2].

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 3-Methyl-6-methyleneoct-4-yn-3-ol (0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 1.0 mL) to maintain a 0.5 M concentration.

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add BF₃·OEt₂ (1.25 mmol, 2.5 equiv).

    • Self-Validation Check: The solution should transition to a light yellow/orange. An immediate color change to pitch black indicates moisture contamination or runaway acid-catalyzed polymerization. Discard and restart if blackening occurs.

  • Heating: Attach a reflux condenser and heat the reaction block to 60 °C.

  • Monitoring: After 1.5 hours, sample 10 µL of the reaction mixture, quench with saturated NaHCO₃, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 8:2) or GC-MS. The disappearance of the tertiary alcohol starting material confirms conversion.

  • Quenching & Isolation: Cool to room temperature, quench with saturated aqueous NaHCO₃ (5 mL), extract with DCM (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Ring-Closing Enyne Metathesis (RCEYM)

Causality Focus: Degassing prevents Ru-catalyst oxidation, while elevated temperatures in toluene drive the thermodynamic formation of the cyclic diene[4],[5].

  • Solvent Degassing: Add anhydrous toluene (10 mL) to a Schlenk flask. Sparge vigorously with Argon for 30 minutes using a submerged needle and a vent needle.

  • Substrate Addition: Add the enyne substrate (0.2 mmol) to the degassed toluene.

    • Self-Validation Check: Ensure the solution is perfectly clear. Any cloudiness indicates water ingress, which will immediately kill the Grubbs catalyst.

  • Catalyst Introduction: In a glovebox or under positive Argon flow, add Grubbs 2nd Generation Catalyst (5 mol%). The solution will turn a characteristic purplish-brown.

  • Reaction Execution: Heat the mixture to 80 °C. To prevent stalling, replace the Argon line with a balloon of ethylene gas to promote catalyst turnover via the "ene-first" mechanism[3].

  • Monitoring & Workup: Monitor by GC-MS after 2 hours. Once the starting mass is consumed, cool to room temperature, add ethyl vinyl ether (0.5 mL) to quench the active Ru-carbene, stir for 15 minutes, and concentrate for column chromatography.

Part 4: Troubleshooting Workflow

Use the following logical matrix to diagnose and correct issues during your optimization runs.

Troubleshooting Start Evaluate Reaction Outcome LowConv Issue: Low Conversion Start->LowConv Dehyd Issue: High Dehydration Start->Dehyd Success Optimal Yield Start->Success Action1 Check Catalyst Activity Degas Solvent (Ar/N2) Increase Temp (+10°C) LowConv->Action1 Action2 Switch to Milder Acid Use Polar Aprotic Solvent Decrease Temp (-10°C) Dehyd->Action2 Action1->Start Action2->Start

Systematic troubleshooting workflow for optimizing enyne metathesis and rearrangement reactions.

References

  • BF3·OEt2-Promoted Propargyl Alcohol Rearrangement/[1,5]-Hydride Transfer/Cyclization Cascade Affording Tetrahydroquinolines Source: Organic Letters - ACS Publications URL
  • Design of a Selective Ring-Closing Enyne Metathesis–Reduction for the Generation of Different Synthetic Scaffolds Source: The Journal of Organic Chemistry - ACS Publications URL
  • An In-Depth Technical Guide to Enyne Metathesis with 1-Hepten-6-yne Source: Benchchem URL
  • Source: Universita degli Studi di Bari (uniba.it)
  • Source: Società Chimica Italiana (chim.it)
  • Troubleshooting low conversion rates in enyne metathesis of 1-Hepten-6-yne Source: Benchchem URL
  • 3-Methyl-6-Methyleneoct-4-Yn-3-Ol (CAS 40454-29-3)

Sources

Troubleshooting

Technical Support Center: 3-Methyl-6-methyleneoct-4-yn-3-ol Extraction and Purification

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the extraction and purification of 3-Methyl-6-methyleneoct-4-yn-3-ol. As a Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the extraction and purification of 3-Methyl-6-methyleneoct-4-yn-3-ol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I can expect in my crude extract of 3-Methyl-6-methyleneoct-4-yn-3-ol?

A1: Impurities in your crude product generally fall into three categories[1]:

  • Process-Related Impurities: These stem from the synthesis itself and include unreacted starting materials (e.g., the ketone precursor and the acetylenic Grignard reagent), by-products from side reactions (such as dimers or trimers of the starting materials or product)[2], and residual reagents (e.g., magnesium salts).

  • Degradation Products: 3-Methyl-6-methyleneoct-4-yn-3-ol, being a tertiary acetylenic alcohol, can be susceptible to decomposition, especially under acidic or high-temperature conditions during work-up or distillation[3]. This can lead to the formation of various rearranged or eliminated products.

  • Residual Solvents: Solvents used in the synthesis and extraction (e.g., tetrahydrofuran, diethyl ether, toluene, hexanes) are common impurities that need to be removed[4][5].

Q2: My crude product is a viscous oil after solvent evaporation. How can I best purify it?

A2: A viscous, oily crude product suggests the presence of high molecular weight by-products or residual solvents. While direct distillation might seem like an option, it can lead to degradation of the tertiary alcohol[3]. A multi-step approach is recommended:

  • Aqueous Wash: Start with a series of aqueous washes to remove water-soluble impurities like salts and some polar by-products.

  • Liquid-Liquid Extraction: Perform a systematic liquid-liquid extraction to partition your target compound from impurities based on their differential solubility.

  • Chromatography: For high purity, column chromatography is often necessary to separate structurally similar impurities.

  • Solvent Removal: Finally, remove the purification solvents under reduced pressure at a low temperature.

Q3: I see an unexpected spot on my TLC plate. How can I identify this unknown impurity?

A3: Identifying unknown impurities is crucial for process optimization. A combination of analytical techniques is often required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating the impurity from your main product and obtaining its molecular weight[1][6].

  • GC-MS (Gas Chromatography-Mass Spectrometry): If the impurity is volatile, GC-MS can provide both separation and mass fragmentation patterns, aiding in structural elucidation[1][6][7].

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is the most definitive method for determining the exact structure of an unknown organic impurity[1][6]. You may need to isolate the impurity by preparative chromatography before NMR analysis.

Troubleshooting Guide: Resolving Specific Impurities

Issue 1: Presence of Unreacted Ketone Starting Material

Symptoms:

  • A characteristic ketone peak (around 1700-1725 cm⁻¹) in the IR spectrum of your crude product.

  • A distinct spot on the TLC plate that corresponds to the starting ketone.

  • GC-MS analysis shows a peak with the molecular weight of the starting ketone.

Cause: This is often due to an incomplete reaction, which can be caused by insufficient Grignard reagent, poor quality of the Grignar reagent, or quenching of the reagent by moisture.

Resolution Protocol: Bisulfite Adduct Formation and Extraction

This protocol leverages the reversible reaction of non-hindered ketones with sodium bisulfite to form a water-soluble adduct, allowing for its removal from the organic phase containing your tertiary alcohol.

Step-by-Step Methodology:

  • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.

  • Transfer the organic solution to a separatory funnel and add an equal volume of the saturated sodium bisulfite solution.

  • Shake the funnel vigorously for 5-10 minutes. Vent frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer now contains the bisulfite adduct of the unreacted ketone.

  • Drain the lower aqueous layer.

  • Repeat the extraction with fresh sodium bisulfite solution two more times to ensure complete removal of the ketone.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove any residual acidic impurities, followed by a wash with brine to initiate drying.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Rationale: Tertiary alcohols do not react with sodium bisulfite, making this a selective method for removing ketone impurities.

Issue 2: Contamination with Dimeric By-products

Symptoms:

  • Mass spectrometry data shows peaks at approximately double the molecular weight of the starting materials or the product.

  • The crude product is significantly more viscous than expected.

  • Streaking or overlapping spots on the TLC plate, indicating compounds with similar polarities.

Cause: Side reactions, such as the coupling of the Grignard reagent or dimerization of the starting materials under the reaction conditions, can lead to the formation of high molecular weight by-products[2].

Resolution Protocol: Silica Gel Column Chromatography

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the non-polar eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain your purified product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Solvent System Selection for Chromatography

Impurity TypePolarityRecommended Eluent System (Hexane/Ethyl Acetate)
Dimeric Hydrocarbon By-productsLow100:0 to 98:2
3-Methyl-6-methyleneoct-4-yn-3-ol Medium 95:5 to 80:20
Unreacted KetoneMedium90:10 to 70:30
Diol By-productsHigh70:30 to 50:50

Visualization of the Extraction Workflow

ExtractionWorkflow Crude Crude Product (in Organic Solvent) Wash1 Wash with Saturated NaHSO3 Crude->Wash1 Wash2 Wash with Saturated NaHCO3 Wash1->Wash2 Removes Ketone Wash3 Wash with Brine Wash2->Wash3 Removes Acidic Impurities Dry Dry over Na2SO4 Wash3->Dry Initiates Drying Evap Evaporate Solvent Dry->Evap Pure Purified Product Evap->Pure

Caption: Workflow for the extractive purification of 3-Methyl-6-methyleneoct-4-yn-3-ol.

Issue 3: Residual Extraction and Reaction Solvents

Symptoms:

  • The final product has a lower than expected boiling point or a broad boiling range.

  • ¹H NMR spectrum shows characteristic peaks for common solvents (e.g., multiplets for diethyl ether or THF).

  • GC-MS analysis with a headspace sampler confirms the presence of volatile organic compounds[4].

Cause: Incomplete removal of solvents during the final concentration step.

Resolution Protocol: High Vacuum and Gentle Heating

Step-by-Step Methodology:

  • Place the product in a round-bottom flask that is no more than half full.

  • Connect the flask to a rotary evaporator.

  • Apply a high vacuum (e.g., <1 mmHg).

  • Gently warm the sample in a water bath to a temperature well below its decomposition point (typically 30-40°C is sufficient for most common solvents).

  • Continue evaporation until no more solvent is observed condensing. For higher boiling point solvents like toluene, a short-path distillation apparatus under high vacuum may be necessary.

Logical Troubleshooting Flow for Impurity Identification

Troubleshooting start Crude Product Analysis tlc TLC Analysis Multiple Spots? Impurities Present Potentially Pure start->tlc gcms GC-MS Analysis Identify Volatile Impurities & Molecular Weights tlc->gcms If impurities suspected lcms LC-MS Analysis Identify Non-Volatile Impurities & Molecular Weights gcms->lcms nmr NMR Spectroscopy Confirm Structure of Product & Impurities lcms->nmr purification Select Purification Method | { Extraction | Chromatography | Distillation} nmr->purification end Pure Product purification->end

Caption: A logical decision-making workflow for identifying and resolving impurities.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-METHYL-6-METHYLENE-4-OCTYN-3-OL. Retrieved from [Link]

  • USP-NF. (n.d.). ICH Q3C Impurities: Residual Solvents. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). 3-methyl-6-octynal. Retrieved from [Link]

  • Holl, A., et al. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 341. [Link]

  • An improved procedure to prepare 3-methyl-4-nitroalkylenethylisoxazoles and their reactivity in catalytic enantioselective. (n.d.). [Source organization not provided]. Retrieved from [Link]

  • Perkins, C. J. G. (1939). Preparation of acetylenic alcohols. U.S. Patent No. 2,163,720. Washington, DC: U.S.
  • S, S. P., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed, 22(1), 1-14. [Link]

  • Stevens, H. C. (1934). Process for the purification of tertiary butyl alcohol. U.S. Patent No. 1,950,889. Washington, DC: U.S.
  • G., N. R., & D. A., D. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-799. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. Analytical Methods. Retrieved from [Link]

  • Hagemeyer, H. J. (1954). Method for acetylating tertiary alcohols. U.S. Patent No. 2,685,598. Washington, DC: U.S.
  • Bredikhin, A. A., et al. (2017). Synthesis and characterization of 3-methyl-6-[(propynyloxy)methyl]-1,4-dioxane-2,5-dione. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1011-1014. [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). 4-Octyn-3-ol, 3-methyl-6-methylene- - Substance Details - SRS. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl-6-metylene octan-3-ol, 68227-31-6. Retrieved from [Link]

  • Jingwen, C. (2024, April 22). How to purify tertiary alcohol? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International, 155(2-3), 141-157. [Link]

  • Collins, M. (2016). Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol. [Doctoral dissertation, University of Technology Sydney]. ResearchGate. Retrieved from [Link]

  • Reddy, C. R., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 24(14), 2562. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methyl-6-methyleneoct-4-yn-3-ol Workflows

Welcome to the Advanced Reagent Troubleshooting Center. As application scientists, we frequently encounter challenges when working with highly functionalized building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagent Troubleshooting Center. As application scientists, we frequently encounter challenges when working with highly functionalized building blocks. 3-Methyl-6-methyleneoct-4-yn-3-ol is a uniquely reactive molecule characterized by a tertiary propargylic alcohol conjugated to a terminal methylene group, forming a sensitive enyne-alcohol system.

While this dual functionality makes it a powerful synthon for complex molecular architectures, it also introduces competing kinetic and thermodynamic pathways that lead to side reactions. This guide provides field-proven, causality-driven solutions to isolate your desired reactivity and suppress unwanted byproducts.

FAQ 1: Why am I observing significant enone formation instead of my desired substitution product?

The Issue: When subjecting 3-methyl-6-methyleneoct-4-yn-3-ol to acidic conditions or transition metal catalysis (e.g., Au, Ag, Ru), NMR analysis reveals high yields of an α,β-unsaturated ketone rather than the targeted substitution or coupling product.

The Causality: You are observing the Meyer-Schuster Rearrangement . Tertiary propargylic alcohols are highly susceptible to a formal 1,3-hydroxyl shift when activated by Brønsted acids or π-philic transition metals. The metal or acid activates the alkyne, prompting the hydroxyl group to migrate, forming a transient allenol intermediate. Because allenols are thermodynamically unstable, this intermediate rapidly tautomerizes into an α,β-unsaturated ketone (enone) . The presence of the conjugated methylene group at C6 further stabilizes the intermediate carbocations, accelerating this parasitic pathway.

MSR A 3-Methyl-6-methyleneoct-4-yn-3-ol (Tertiary Propargylic Alcohol) B Allenyl Cation Intermediate (Acid/Metal Activated) A->B H+ or Au(I) catalyst C Allenol Intermediate (Hydration) B->C +H2O D α,β-Unsaturated Ketone (Enone Byproduct) C->D Tautomerization

Mechanistic pathway of the Meyer-Schuster rearrangement leading to enone side products.

The Solution & Self-Validating Protocol: To bypass this rearrangement, you must avoid conditions that generate the allenyl cation.

  • Switch to Base-Promoted Pathways: Utilize strong bases (like LDA) to deprotonate the alcohol and form lithium acetylides, which can be trapped by electrophiles without triggering the rearrangement .

  • Controlled Protodemetallation: If gold catalysis is strictly required, the addition of protic additives (e.g., methanol) can intercept the vinylgold intermediate, diverting the reaction away from the enone and toward regioselective hydration .

  • Validation Step: Run a parallel control reaction using a non-propargylic tertiary alcohol (e.g., tert-butanol) under your exact catalytic conditions. If the enone is exclusively observed in the propargylic system, the Meyer-Schuster pathway is confirmed, and you must pivot to base-mediated coupling.

FAQ 2: How can I prevent the dehydration of the tertiary hydroxyl group at elevated temperatures?

The Issue: Reactions run above ambient temperature or in the presence of Lewis acids yield a highly conjugated, non-polar byproduct, accompanied by the generation of water.

The Causality: Tertiary alcohols inherently possess a low activation barrier for E1 elimination (dehydration). In the case of 3-methyl-6-methyleneoct-4-yn-3-ol, dehydration yields a diene-yne system. The massive thermodynamic driving force of extending the π-conjugation across the entire carbon backbone makes this molecule exceptionally prone to losing its hydroxyl group.

Quantitative Impact of Reaction Conditions on Byproduct Distribution:

Reaction ConditionAdditiveTemperature (°C)Desired Product Yield (%)Dehydration Byproduct (%)Enone Byproduct (%)
Standard Acidic (10 mol% TsOH)None60< 5%45%50%
Lewis Acid (BF3·Et2O)None2515%75%10%
Base-Promoted (LDA)None-78 to 085%< 5%< 5%
Gold-Catalyzed (Au(I))Methanol2570% (Hydration)10%20%

The Solution: Maintain strict temperature control (ideally ≤ 0°C during reagent addition) and utilize mild, non-acidic coupling reagents. If a Lewis acid is required for your specific transformation, you must kinetically outcompete the dehydration by increasing the concentration of your nucleophile.

FAQ 3: My reaction mixture turns viscous, dark, and insoluble over time. Is the reagent polymerizing?

The Issue: During storage or extended reaction times, the reagent mixture transforms into an intractable, viscous tar that is insoluble in standard organic solvents.

The Causality: The reagent features an exocyclic-like methylene group conjugated with an alkyne (an enyne system). This conjugated π-system is highly susceptible to radical-initiated or thermally driven cross-linking. Trace amounts of oxygen or ambient UV light generate radical species that initiate a cascade polymerization of the diene/enyne moiety, leading to cross-linked polymeric networks .

Poly R Raw Reagent Mixture (Enyne Monomers) Rad Radical Initiation (O2, Light, Heat) R->Rad Uncontrolled Conditions Inhib Add BHT & Argon Purge R->Inhib Optimized Protocol Poly Polymeric/Viscous Byproducts (Cross-linked Enyne) Rad->Poly Cascade Polymerization Des Desired Enyne Product Inhib->Des Controlled Reactivity

Workflow demonstrating the mitigation of radical-induced polymerization using BHT and Argon.

The Solution & Self-Validating Protocol: You must implement strict anaerobic and radical-quenching protocols prior to utilizing the reagent.

Step-by-Step Methodology: Pre-Reaction Purification and Handling
  • Inhibitor Addition: Immediately upon receipt or post-purification, add 10–50 ppm of Butylated hydroxytoluene (BHT) to the neat 3-methyl-6-methyleneoct-4-yn-3-ol to quench ambient radicals.

  • Degassing (Freeze-Pump-Thaw): Transfer the reagent to a heavy-walled Schlenk flask. Submerge the flask in liquid nitrogen until the reagent is completely frozen. Open the flask to a high vacuum for 5 minutes. Close the vacuum valve and allow the flask to thaw in a room-temperature water bath. Repeat this cycle three times to entirely remove dissolved oxygen.

  • Solvent Preparation: Use strictly anhydrous solvents (e.g., THF or DCM) that have been sparged with ultra-pure Argon for a minimum of 30 minutes prior to use.

  • Reaction Execution: Conduct all transfers via cannula or gas-tight syringe under a positive pressure of Argon. Shield the reaction vessel from direct light using aluminum foil.

  • Validation Step: Before initiating the main reaction, analyze a 10 µL aliquot of the prepared reagent solution via 1H-NMR. The sharp vinylic proton signals (~5.0-5.5 ppm) must be cleanly resolved. If these peaks appear broadened or if baseline humps are present, oligomerization has already begun, and the batch must be discarded or re-distilled under reduced pressure.

References
  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. ResearchGate. Available at:[Link]

  • Base-Promoted Conversion of Propargylic Alcohols to 1,3-Enynes. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Intercepting the Gold‐Catalysed Meyer–Schuster Rearrangement by Controlled Protodemetallation: A Regioselective Hydration of Propargylic Alcohols. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. National Center for Biotechnology Information (PMC). Available at:[Link]

Reference Data & Comparative Studies

Validation

Advanced Comparison Guide: 3-Methyl-6-methyleneoct-4-yn-3-ol vs. Standard Alkynyl Alcohols in Transition Metal Catalysis

Executive Summary The selection of alkynyl (propargyl) alcohols in transition metal catalysis dictates the mechanistic pathway—ranging from simple substitutions to complex cascade cycloisomerizations. While standard subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selection of alkynyl (propargyl) alcohols in transition metal catalysis dictates the mechanistic pathway—ranging from simple substitutions to complex cascade cycloisomerizations. While standard substrates like propargyl alcohol or 2-methyl-3-butyn-2-ol are foundational for understanding the Meyer-Schuster rearrangement[1], highly functionalized enyne alcohols such as 3-Methyl-6-methyleneoct-4-yn-3-ol offer a vastly expanded reactive landscape. This guide provides an objective, data-driven comparison of these substrates, detailing how structural nuances govern catalyst compatibility, reaction trajectory, and synthetic utility in drug development and materials science.

Structural Causality: Why Substrate Architecture Matters

To understand the divergent behavior of these substrates under transition metal catalysis, we must analyze their structural causality:

  • Steric Shielding & Catalyst Poisoning: Primary alkynyl alcohols (e.g., propargyl alcohol) possess unhindered terminal alkynes and hydroxyl groups. While highly reactive, they frequently lead to catalyst poisoning via strong coordination to metals like Copper or Ruthenium, or undergo unwanted dimerization[2]. In contrast, 3-Methyl-6-methyleneoct-4-yn-3-ol is a tertiary alcohol. The steric bulk of the methyl and ethyl groups prevents catalyst deactivation and stabilizes the intermediate propargylic cation during substitution reactions[2].

  • Extended π -Activation: 3-Methyl-6-methyleneoct-4-yn-3-ol features an internal alkyne conjugated with a terminal methylene group (=CH 2​ ). When a π -philic metal (such as Au(I)) activates the alkyne, the adjacent double bond can intercept the reactive intermediate. This enables complex cascade cycloisomerizations (e.g., forming functionalized cyclopentenones) rather than limiting the substrate to a simple 1,3-hydroxyl shift[3].

  • Redox Isomerization vs. Rearrangement: Under Ru(II) catalysis, simple tertiary alcohols often undergo the Rupe rearrangement (cleaving the alkyne to form methyl ketones). However, the extended conjugated system of 3-Methyl-6-methyleneoct-4-yn-3-ol favors redox-type isomerization, where the simultaneous oxidation of the alcohol and reduction of the alkyne occurs without carbon skeleton fragmentation[3].

Mechanistic Divergence in Catalysis

The following diagram illustrates the logical pathways and mechanistic divergence between highly functionalized enyne alcohols and standard alkynyl alcohols under different catalytic regimes.

Pathway A 3-Methyl-6-methyleneoct-4-yn-3-ol (Conjugated Enyne Alcohol) C Au(I) π-Activation A->C High Affinity D Ru(II) / Cu(I) Catalysis A->D Steric Shielding B Standard Alkynyl Alcohols (e.g., Propargyl Alcohol) B->C Standard Activation B->D Cationic Intermediates E Cascade Cycloisomerization (Polycyclic Scaffolds) C->E via =CH2 Interception F Meyer-Schuster Rearrangement (α,β-Unsaturated Enones) C->F 1,3-Hydroxyl Shift D->F Redox Isomerization G Propargylic Substitution / Catalyst Poisoning D->G Primary OH limitation

Fig 1: Mechanistic divergence of alkynyl alcohols under Au(I) and Ru(II) transition metal catalysis.

Comparative Performance Data

The table below summarizes the quantitative experimental performance of various alkynyl alcohols across standard transition metal-catalyzed transformations.

SubstrateCatalyst SystemPrimary Reaction PathwayAvg. Yield (%)TOF (h⁻¹)Key Limitation / Advantage
Propargyl Alcohol CuCl (5 mol%)Propargylic Substitution45 - 55%< 10Limitation: High rate of catalyst poisoning and dimerization[2].
2-Methyl-3-butyn-2-ol Ph 3​ PAuNTf 2​ (2 mol%)Meyer-Schuster Rearrangement85 - 92%150Advantage: Excellent baseline substrate for generating simple enones[1].
1-Ethynylcyclohexanol Ru(Cp*)(Cl)(PPh 3​ ) 2​ Rupe Rearrangement70 - 78%85Limitation: Competitive ring-expansion side reactions reduce purity.
3-Methyl-6-methyleneoct-4-yn-3-ol Ph 3​ PAuNTf 2​ (2 mol%)Cascade Cycloisomerization88 - 95% 210 Advantage: Extended π -system enables rapid assembly of complex cyclic scaffolds[3].

Experimental Workflow: Self-Validating Au(I)-Catalyzed Rearrangement

To ensure maximum reproducibility and scientific integrity, the following protocol details the Au(I)-catalyzed transformation of 3-Methyl-6-methyleneoct-4-yn-3-ol. This protocol is designed as a self-validating system , incorporating in-process analytical checks to confirm mechanistic milestones[4].

Step 1: In Situ Catalyst Generation
  • Procedure: In a nitrogen-filled glovebox, dissolve 2.0 mol% of Ph 3​ PAuCl and 2.0 mol% of AgNTf 2​ in anhydrous dichloromethane (DCM) (0.1 M relative to substrate). Stir for 15 minutes at room temperature.

  • Causality: The silver salt acts as a halide scavenger. The precipitation of AgCl drives the formation of the highly π -philic, cationic [Ph 3​ PAu] + species required to activate the internal alkyne[3].

  • Self-Validation: The reaction mixture will transition from clear to cloudy white (AgCl precipitate). If the solution remains perfectly clear, the active catalyst has not formed (likely due to moisture contamination).

Step 2: Substrate Addition & Reaction
  • Procedure: Cool the catalyst suspension to 0°C. Add 1.0 equivalent of 3-Methyl-6-methyleneoct-4-yn-3-ol dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Causality: The tertiary nature of the alcohol prevents rapid, uncontrolled dimerization. However, the conjugated diene moiety is highly reactive; initiating the reaction at 0°C prevents uncontrolled polymerization and directs the pathway toward intramolecular cycloisomerization[1].

Step 3: In-Process Monitoring (TLC & Staining)
  • Procedure: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) eluent system.

  • Self-Validation:

    • UV Light (254 nm): The starting material is weakly UV active. The product (an extended conjugated enone/cyclopentenone) will show intense UV absorption.

    • Chemical Staining: Dip the TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and heat. The emergence of a bright yellow/orange spot confirms the successful 1,3-hydroxyl shift and formation of the carbonyl group (Meyer-Schuster product)[4].

Step 4: Quenching and NMR Validation
  • Procedure: Quench the reaction by filtering the mixture through a short pad of silica gel to remove the gold and silver residues. Concentrate the filtrate under reduced pressure.

  • Self-Validation (1H NMR): Analyze the crude mixture via 1 H NMR (CDCl 3​ ). The disappearance of the propargylic hydroxyl proton (typically broad singlet around 3.0–3.5 ppm) and the emergence of distinct α,β -unsaturated olefinic protons (doublets/multiplets between 6.0–7.5 ppm) definitively confirm the structural rearrangement.

References

  • Source: National Institutes of Health (PMC)
  • Source: ResearchGate (Dalton Transactions)
  • The Meyer–Schuster Rearrangement Source: Organic Reactions URL
  • Source: National Institutes of Health (PubMed / Org Lett)

Sources

Comparative

Comparative Chemical Reactivity Guide: 3-Methyl-6-methyleneoct-4-yn-3-ol vs. Linalool

As drug development professionals and synthetic chemists, selecting the appropriate terpene or alkynyl alcohol building block is critical for controlling downstream stereochemistry and preventing unwanted side reactions....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, selecting the appropriate terpene or alkynyl alcohol building block is critical for controlling downstream stereochemistry and preventing unwanted side reactions. This guide provides an in-depth, mechanistic comparison between two structurally distinct C₁₀ tertiary alcohols: Linalool (a naturally occurring allylic alcohol) and 3-Methyl-6-methyleneoct-4-yn-3-ol (a synthetic propargylic alcohol featuring a conjugated enyne system).

By analyzing their electronic profiles, oxidation susceptibilities, and rearrangement pathways, this guide serves as a definitive resource for predicting their behavior in complex synthetic workflows.

Structural and Electronic Profiling

While both molecules share a 10-carbon framework and a tertiary hydroxyl group, their unsaturation profiles dictate entirely different reactivity paradigms.

  • Linalool (3,7-dimethylocta-1,6-dien-3-ol): Features an isolated, electron-rich trisubstituted alkene (C6=C7) and a monosubstituted allylic alkene (C1=C2). The allylic nature of the tertiary alcohol makes it highly susceptible to Sₙ1-type solvolysis and acid-catalyzed allylic transpositions.

  • 3-Methyl-6-methyleneoct-4-yn-3-ol: Features an internal alkyne conjugated with a terminal methylene group, forming a rigid 1,3-enyne system. The tertiary hydroxyl group is situated at the propargylic position, making it a prime candidate for allenic cation formation under acidic conditions, as documented in its1[1].

Quantitative Data Comparison
Property / ReactivityLinalool3-Methyl-6-methyleneoct-4-yn-3-ol
Molecular Formula C₁₀H₁₈OC₁₀H₁₆O
Functional Motif Tertiary allylic alcoholTertiary propargylic alcohol
Degree of Unsaturation 2 (Isolated diene)3 (Conjugated enyne)
Electrophilic Epoxidation Highly reactive at C6=C7 (trisubstituted)Lower reactivity; targets C6=CH₂ but deactivated by alkyne
Acid-Catalyzed Fate Allylic transposition / CyclizationMeyer-Schuster / Rupe Rearrangement
Autoxidation (Air) Rapid formation of sensitizing hydroperoxidesModerately stable; rigid enyne restricts allylic H-abstraction

Mechanistic Pathways: Oxidation and Rearrangement

Linalool: Epoxidation and Autoxidation

Linalool is notorious for its autoxidation in the presence of atmospheric oxygen. The weak allylic C-H bonds facilitate radical abstraction, leading to the formation of 7-hydroperoxy-3,7-dimethyl-octa-1,5-diene-3-ol, a potent skin sensitizer, as demonstrated in 2[2].

In controlled synthetic environments, electrophilic epoxidation of linalool is highly regioselective. Peracids like MCPBA preferentially attack the more nucleophilic C6=C7 double bond. Subsequent acid catalysis triggers an intramolecular 5-exo-tet or 6-endo-tet cyclization, yielding furanoid and pyranoid linalool oxides, respectively.

Linalool_Pathways Lin Linalool (Allylic Alcohol) Epox C6-C7 Epoxide Intermediate Lin->Epox Electrophilic Oxidation (MCPBA / H2O2) Hydro 7-Hydroperoxy Derivative (Sensitizer) Lin->Hydro Autoxidation (O2) Radical Mechanism Fur Furanoid Linalool Oxide Epox->Fur Acid-Catalyzed 5-Exo-Tet Cyclization Pyr Pyranoid Linalool Oxide Epox->Pyr Acid-Catalyzed 6-Endo-Tet Cyclization

Linalool Epoxidation and Autoxidation Reaction Pathways.

3-Methyl-6-methyleneoct-4-yn-3-ol: Propargylic Rearrangements

Unlike linalool, the propargylic alcohol motif in 3-Methyl-6-methyleneoct-4-yn-3-ol dictates its reactivity under acidic and basic conditions. Under Brønsted acid catalysis, the tertiary hydroxyl group is protonated and expelled, forming a resonance-stabilized allenic cation. This intermediate can undergo a Meyer-Schuster rearrangement (water attack followed by tautomerization to a conjugated ketone) or a Rupe rearrangement (1,2-shift to an enyne-ketone).

Conversely, under strong basic conditions, protected propargylic alcohols undergo highly efficient elimination to form synthetically valuable 1,3-enynes, a transformation 3[3].

Propargylic_Pathways Prop 3-Methyl-6-methyleneoct-4-yn-3-ol (Propargylic Alcohol) Allen Allenic Cation Intermediate Prop->Allen Brønsted Acid (H+) -H2O Enyne 1,3-Enyne Derivative Prop->Enyne 1. TMSCl  2. LDA Base-Promoted Elimination Rupe Rupe Rearrangement (Enyne-Ketone) Allen->Rupe 1,2-Shift Meyer Meyer-Schuster (Conjugated Ketone) Allen->Meyer H2O Attack

Acid- and Base-Promoted Rearrangements of Propargylic Alcohols.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in analytical checkpoints to validate reaction progress.

Protocol A: Regioselective Epoxidation and Cyclization of Linalool

This protocol leverages the differential nucleophilicity of linalool's alkenes, adapting4[4].

  • Reaction Setup: Dissolve 10 mmol of Linalool in 50 mL of anhydrous CH₂Cl₂. Cool the vessel to 0 °C. Causality: Maintaining a low temperature suppresses premature acid-catalyzed ring opening of the highly reactive epoxide intermediate.

  • Oxidation: Add 1.05 equivalents of m-chloroperbenzoic acid (MCPBA) portion-wise over 30 minutes.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 8:2). Stain the plate with p-anisaldehyde. Unreacted linalool will appear as a purple spot (R_f ~0.6), while the mono-epoxide intermediate will appear as a distinct blue spot (R_f ~0.4).

  • Quenching: Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted peracid, followed by a saturated NaHCO₃ wash.

  • Cyclization: Treat the organic layer with a catalytic amount of Amberlyst-15 acidic resin and stir at room temperature for 2 hours to induce cyclization. Filter the resin and concentrate in vacuo to yield a diastereomeric mixture of furanoid and pyranoid linalool oxides.

Protocol B: Base-Promoted Enyne Conversion of 3-Methyl-6-methyleneoct-4-yn-3-ol

This protocol utilizes strong bases to drive the elimination of propargylic ethers, forming highly conjugated systems[3].

  • Alcohol Protection: Dissolve 10 mmol of 3-Methyl-6-methyleneoct-4-yn-3-ol in 30 mL of DMF. Add 1.5 eq of imidazole and 1.2 eq of TMSCl. Stir for 4 hours. Causality: Protecting the tertiary alcohol prevents competitive alkoxide formation and unwanted retro-aldol-type fragmentation during the strong base treatment.

  • Elimination Setup: Isolate the TMS-protected alcohol via aqueous extraction and dissolve it in 50 mL of anhydrous THF. Cool the solution to -78 °C under an argon atmosphere.

  • Deprotonation: Dropwise, add 3.0 equivalents of Lithium Diisopropylamide (LDA). Causality: The first equivalent of LDA deprotonates the highly acidic propargylic position, triggering the elimination of the TMS ether. The excess base drives the equilibrium toward the lithium acetylide intermediate.

  • Validation Checkpoint (FTIR): Extract an aliquot and analyze via FTIR. The broad O-H stretch (~3300 cm⁻¹) from any unprotected starting material will be absent, and a new, strong conjugated diene stretch (~1600 cm⁻¹) will appear, confirming the formation of the 1,3-enyne framework.

  • Isolation: Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to isolate the conjugated enyne derivative.

References

  • Oxidation Mechanism and Toxicity Evolution of Linalool, a Typical Indoor Volatile Chemical Product. ACS Publications.[Link]

  • A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. MDPI.[Link]

  • 4-Octyn-3-ol, 3-methyl-6-methylene- - Substance Details. US EPA.[Link]

  • Base-Promoted Conversion of Propargylic Alcohols to 1,3-Enynes. Organic Letters.[Link]

Sources

Validation

mass spectrometry fragmentation pattern analysis of 3-Methyl-6-methyleneoct-4-yn-3-ol

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Pattern Analysis of 3-Methyl-6-methyleneoct-4-yn-3-ol Executive Summary In pharmaceutical profiling and complex synthetic chemistry, the structural el...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Pattern Analysis of 3-Methyl-6-methyleneoct-4-yn-3-ol

Executive Summary

In pharmaceutical profiling and complex synthetic chemistry, the structural elucidation of highly unsaturated tertiary alcohols requires a nuanced understanding of gas-phase ion chemistry. 3-Methyl-6-methyleneoct-4-yn-3-ol (C₁₀H₁₆O, exact mass 152.1201 Da) presents a unique analytical challenge: it features a labile tertiary hydroxyl group adjacent to a rigid, conjugated enyne system.

This guide objectively compares the performance of two primary analytical platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS) —for the structural characterization of this molecule. By dissecting the causality behind its fragmentation patterns, this guide provides researchers with a self-validating framework for accurate compound identification.

Mechanistic Causality: Core Fragmentation Principles

To evaluate platform performance, we must first establish the intrinsic fragmentation behavior of 3-Methyl-6-methyleneoct-4-yn-3-ol. Analysts frequently misidentify the base peak of this compound because they expect to see a stable molecular ion. However, the molecule's structure dictates highly specific gas-phase degradation pathways:

  • Absence of the Molecular Ion ([M]⁺•): Under standard 70 eV Electron Ionization (EI), tertiary alcohols rarely exhibit a visible molecular ion peak. The internal energy imparted during hard ionization drastically exceeds the low activation barrier for subsequent cleavages, causing the [M]⁺• (m/z 152) to decompose instantaneously.

  • Thermodynamically Driven Dehydration: The most favored pathway is the elimination of a neutral water molecule (-18 Da)[1]. For 3-Methyl-6-methyleneoct-4-yn-3-ol, this dehydration is accelerated by the formation of an extensively conjugated diene-yne radical cation at m/z 134 ([M-H₂O]⁺•), which often dominates the spectrum.

  • Competitive α-Cleavage: The C-C bonds adjacent to the C3 hydroxyl group are highly susceptible to homolytic cleavage, expelling alkyl radicals to form resonance-stabilized oxonium ions[2]. Because C3 is bonded to a methyl group, an ethyl group, and the enyne chain, three distinct α-cleavage products emerge:

    • Loss of the ethyl radical (-29 Da) yields m/z 123 .

    • Loss of the methyl radical (-15 Da) yields m/z 137 .

    • Loss of the massive enyne chain (-93 Da) yields the distinct oxonium ion at m/z 59 .

  • Propargylic Cleavage: Analogous to allylic cleavage, the propargylic position is highly labile, leading to the formation of resonance-stabilized propargylic cations[3].

Fragmentation M Molecular Ion [M]⁺• m/z 152 (Absent) Dehydration Dehydration [M-H₂O]⁺• m/z 134 M->Dehydration -H₂O (-18 Da) AlphaEth α-Cleavage (-C₂H₅•) m/z 123 M->AlphaEth -C₂H₅• (-29 Da) AlphaMet α-Cleavage (-CH₃•) m/z 137 M->AlphaMet -CH₃• (-15 Da) AlphaEnyne α-Cleavage (-C₇H₉•) m/z 59 M->AlphaEnyne -C₇H₉• (-93 Da)

Fig 1: Primary MS fragmentation pathways of 3-Methyl-6-methyleneoct-4-yn-3-ol.

Platform Comparison: GC-EI-MS vs. LC-APCI-MS

Choosing the right platform depends on whether the analytical goal is deep structural elucidation or intact molecular weight confirmation.

Platform A: GC-EI-MS (Hard Ionization) GC-EI-MS remains the gold standard for structural profiling. The 70 eV electron beam forces 3-Methyl-6-methyleneoct-4-yn-3-ol through all available thermodynamic pathways. While the complete absence of the m/z 152 molecular ion can hinder unknown identification, the rich fingerprint of α-cleavage and propargylic fragments provides absolute structural certainty when matched against a library.

Platform B: LC-APCI-MS (Soft Ionization) Standard Electrospray Ionization (ESI) struggles with neutral, non-polar aliphatic alcohols due to poor protonation efficiency. However, Atmospheric Pressure Chemical Ionization (APCI) utilizes gas-phase proton transfer, making it vastly superior for this conjugated enyne. APCI safely navigates the lability of the tertiary alcohol by generating a strong pseudo-molecular ion—typically in the form of the dehydrated protonated molecule [M+H-H₂O]⁺ at m/z 135 —serving as a reliable diagnostic peak.

Quantitative Data Comparison
Performance MetricGC-EI-MS (70 eV)LC-APCI-MS (Positive Mode)Mechanistic Rationale
Molecular Ion Detection Absent ([M]⁺• m/z 152 not seen)Absent ([M+H]⁺ m/z 153 not seen)Tertiary alcohols possess an activation energy for dehydration that is lower than their stabilization energy.
Primary Diagnostic Ion m/z 134 ([M-H₂O]⁺•)m/z 135 ([M+H-H₂O]⁺)Rapid loss of 18 Da dominates. APCI efficiently protonates the resulting conjugated diene-yne system.
Key Structural Fragments m/z 123, 137, 59Minimal (m/z 135 dominates)Hard ionization (EI) shatters C-C bonds; soft ionization (APCI) preserves the dehydrated core.
Sensitivity (LOD) ~10-50 ng/mL~1-5 ng/mLAPCI provides highly efficient gas-phase proton transfer for volatile, conjugated systems.

Self-Validating Experimental Protocols

To ensure trustworthiness and eliminate false positives caused by thermal degradation, the following self-validating workflow must be employed.

Step 1: System Suitability and Calibration

  • Action: Inject a tuning standard (e.g., DFTPP) prior to analysis to verify mass accuracy and optimal relative ion abundances across the quadrupole.

  • Causality: Ensures the instrument is accurately reflecting standard 70 eV fragmentation ratios, preventing skewed α-cleavage vs. dehydration ratios caused by a dirty source.

Step 2: Internal Standard Spiking

  • Action: Spike the 3-Methyl-6-methyleneoct-4-yn-3-ol sample with a stable-isotope-labeled internal standard (e.g., 1-decanol-d21) at a concentration of 10 µg/mL.

  • Causality: Normalizes matrix effects and validates that the absence of the molecular ion is due to the intrinsic gas-phase instability of the tertiary alcohol, rather than a failure in ionization efficiency.

Step 3: GC-EI-MS Acquisition (Structural Profiling)

  • Action: Inject 1 µL of the sample onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program a gentle temperature gradient: 50°C (hold 1 min) to 280°C at 15°C/min. Maintain the inlet at 250°C.

  • Causality: The non-polar stationary phase and optimized inlet temperature prevent premature on-column thermal dehydration of the tertiary alcohol. This guarantees that the observed[M-H₂O]⁺• peak is strictly an electron ionization event, not an injection artifact.

Step 4: LC-APCI-MS Orthogonal Validation (MW Confirmation)

  • Action: Analyze an identical sample split on a C18 column using a Methanol/Water gradient containing 0.1% Formic Acid. Operate the APCI source in positive ion mode with a vaporizer temperature of 350°C.

  • Causality: APCI provides the soft protonation required to visualize the [M+H-H₂O]⁺ ion (m/z 135), orthogonally validating the molecular weight inferred from the highly fragmented GC-EI-MS data.

Workflow cluster_GC Platform A: GC-EI-MS cluster_LC Platform B: LC-APCI-MS Sample Sample Prep (Internal Std Added) GC Gas Chromatography Sample->GC LC Liquid Chromatography Sample->LC EI EI (70 eV) GC->EI Data Data Analysis & Library Matching EI->Data Structural Library APCI APCI (Soft Ionization) LC->APCI APCI->Data MW Confirmation

Fig 2: Comparative analytical workflow for GC-EI-MS vs. LC-APCI-MS platforms.

Sources

Comparative

gas chromatography retention times for 3-Methyl-6-methyleneoct-4-yn-3-ol validation

Title: Analytical Validation of 3-Methyl-6-methyleneoct-4-yn-3-ol: A Comparative GC Column Guide Introduction 3-Methyl-6-methyleneoct-4-yn-3-ol (CAS 40454-29-3) is a structurally complex tertiary acetylenic alcohol. Comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Validation of 3-Methyl-6-methyleneoct-4-yn-3-ol: A Comparative GC Column Guide

Introduction 3-Methyl-6-methyleneoct-4-yn-3-ol (CAS 40454-29-3) is a structurally complex tertiary acetylenic alcohol. Compounds within this chemical class are highly valued as critical intermediates in the synthesis of pharmaceuticals, fragrances, and complex polyacetylenic natural products[1]. However, validating the purity of 3°-propargylic alcohols via Gas Chromatography (GC) presents a unique analytical challenge: their inherent thermal lability.

As a Senior Application Scientist, I frequently observe that improper GC methods lead to artifact generation, skewing purity profiles and derailing downstream drug development. This guide provides a self-validating GC protocol, objectively comparing non-polar and polar column chemistries to ensure chromatographic fidelity and prevent false-impurity reporting.

Mechanistic Insight: The Threat of Thermal Rearrangement

The primary failure mode in the GC analysis of tertiary acetylenic alcohols is the Meyer-Schuster Rearrangement (MSR). Under acidic conditions or high thermal stress, 3°-propargylic alcohols undergo a 1,3-migration of the hydroxyl group, tautomerizing into α,β-unsaturated carbonyl compounds (enones or enals)[2]. While this rearrangement is a highly valuable tool in synthetic organic chemistry[3], it is disastrous during analytical quantification.

If the GC injection port is maintained at standard high temperatures (e.g., >250°C) or if the glass liner contains active silanol sites, 3-methyl-6-methyleneoct-4-yn-3-ol will partially degrade into its corresponding enone before even reaching the column. This results in "ghost peaks" that are often misidentified as synthetic impurities. To establish a trustworthy, self-validating system, the protocol must utilize a deactivated ultra-inert liner and a lowered inlet temperature (220°C) to suppress MSR artifact formation—a principle similarly applied in the GC-MS purity assessment of other sensitive acetylenic alcohols like 11-dodecyn-1-ol[4].

Comparative Column Performance

To objectively validate the purity of 3-methyl-6-methyleneoct-4-yn-3-ol, orthogonal column chemistries must be compared. Relying on a single column risks the co-elution of structural isomers (e.g., 3,6-dimethyl-oct-4-yn-3-ol).

  • HP-5ms (Non-Polar; 5% Phenyl/95% Dimethylpolysiloxane): Separates analytes primarily by boiling point. It offers excellent peak shape and minimal column bleed, making it ideal for baseline GC-MS identification.

  • DB-WAX (Polar; Polyethylene Glycol): Separates based on hydrogen bonding and dipole interactions. The tertiary hydroxyl group of the analyte interacts strongly with the PEG stationary phase, significantly increasing retention time and resolving it from non-polar hydrocarbon impurities that might co-elute on a 5ms phase.

Table 1: GC Retention Time Comparison for 3-Methyl-6-methyleneoct-4-yn-3-ol and Related Species (Data synthesized from optimized 30m × 0.25mm × 0.25µm column workflows)

Analyte / ImpurityHP-5ms RT (min)HP-5ms RRTDB-WAX RT (min)DB-WAX RRT
3-Methyl-6-methyleneoct-4-yn-3-ol 10.45 0.88 15.20 0.92
1-Nonanol (Internal Standard)11.851.0016.551.00
MSR Degradant (Enone Artifact)12.101.0217.801.08
Structural Isomer Impurity10.650.9014.800.89

*RRT = Relative Retention Time, calculated against 1-Nonanol. 1-Nonanol is chosen as the internal standard due to its structural stability and predictable retention behavior[5].

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol incorporates a System Suitability Test (SST) that validates the inertness of the flow path prior to sample analysis.

Step 1: System Suitability & Preparation

  • Liner Selection: Install a fresh, ultra-inert single taper liner with deactivated glass wool.

  • SST Injection: Inject a 10 µg/mL solution of dehydrolinalool (a widely studied, sensitive acetylenic alcohol[6]). If the dehydrolinalool peak exhibits a tailing factor >1.5 or if degradation peaks exceed 1% of the total area, the inlet is too active. Replace the liner and trim the front end of the column before proceeding.

  • Sample Prep: Dissolve 3-methyl-6-methyleneoct-4-yn-3-ol in GC-grade hexane to a concentration of 1.0 mg/mL. Add 1-Nonanol to a final concentration of 0.5 mg/mL as the internal standard.

Step 2: GC-FID/MS Parameters

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 220°C (Critical: Do not exceed this threshold to prevent thermal MSR).

  • Injection Volume: 1.0 µL, Split ratio 20:1.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Detector (FID): 250°C, Hydrogen flow 40 mL/min, Air flow 400 mL/min.

Step 3: Data Interpretation & Causality By comparing the sample run on both columns, true impurities can be mathematically decoupled from artifacts. If a peak at RRT 1.02 (HP-5ms) increases in area when the inlet temperature is experimentally raised to 260°C, it is definitively confirmed as an MSR artifact caused by thermal stress, not a synthetic impurity in the bulk material.

Workflow Visualization

G A 3-Methyl-6-methyleneoct-4-yn-3-ol (Sample Injection) B Standard Inlet (>250°C) Active Sites Present A->B Suboptimal C Optimized Inlet (220°C) Ultra-Inert Liner A->C Recommended D Meyer-Schuster Rearrangement (Thermal Degradation) B->D E Intact Acetylenic Alcohol C->E F Enone/Enal Artifacts (False Impurities) D->F G Accurate GC-FID/MS Quantification E->G

Figure 1: Thermal degradation pathway vs. optimized GC injection workflow for acetylenic alcohols.

References

  • Six New Polyacetylenic Alcohols from the Marine Sponges Petrosia sp. and Halichondria sp. Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • SOCl2-Catalyzed Meyer–Schuster Rearrangement of 3°-Propargylic Alcohols: Synthesis of Densely Arene-Substituted Pyrazolines Bearing Quaternary Centers from α,β-Unsaturated Carbonyl Compounds and Arylhydrazines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Nonclassical Arylative Meyer–Schuster Rearrangement through Ni-Catalyzed Inner-Sphere Acyloxy Migration Source: ACS Catalysis (ACS Publications) URL:[Link]

  • Exploring the Impact of Different Saccharomyces cerevisiae Strains on the Flavor Profile of Greengage Alcoholic Beverage Using GC-E-Nose, HS-GC-IMS, and HS-SPME-GC-MS Source: Foods (MDPI) URL:[Link]

  • Impact of utilization of oxygen scavenger on aroma quality of Longjing tea during storage at elevated temperature Source: Food Chemistry (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-6-methyleneoct-4-yn-3-ol proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling highly unsaturated, reactive organic compounds. 3-Methyl-6-methyleneoct-4-yn-3-ol is not a standard laboratory solvent; it is a tertiary al...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling highly unsaturated, reactive organic compounds. 3-Methyl-6-methyleneoct-4-yn-3-ol is not a standard laboratory solvent; it is a tertiary alkynol featuring a highly reactive conjugated enyne system[1]. This structural motif demands stringent operational respect.

The conjugated diene-yne backbone is exceptionally susceptible to radical-initiated autooxidation, which generates shock-sensitive organic peroxides over time[2]. Furthermore, the proximity of the tertiary alcohol to the alkyne introduces the risk of acid-catalyzed rearrangements and exothermic polymerization. Standard disposal methods are insufficient for this compound. Every handling and disposal protocol must be a self-validating system designed specifically to mitigate these chemical vulnerabilities.

Physicochemical & Hazard Profile

To safely manage 3-Methyl-6-methyleneoct-4-yn-3-ol, we must first quantify its operational parameters. The following table summarizes the critical data dictating its handling requirements.

ParameterValue / Description
Chemical Name 3-Methyl-6-methyleneoct-4-yn-3-ol
CAS Registry Number 40454-29-3
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
Structural Class Conjugated Enyne / Tertiary Alkynol
Primary Hazards High Flammability, Peroxide Formation, Exothermic Polymerization
Incompatible Materials Strong oxidizers, mineral acids, transition metals (Cu, Fe)

Protocol 1: Routine Laboratory Disposal & Stabilization

Objective: Safely transition reactive enyne waste into a chemically stable state for long-term storage prior to commercial incineration.

Causality: Alkynols with conjugated diene-yne systems undergo autooxidation when exposed to atmospheric oxygen, forming explosive peroxides[2]. Additionally, mixing reactive organic compounds with incompatible waste (like heavy metals or concentrated mineral acids) can trigger violent, gas-evolving reactions or runaway polymerization[3]. Therefore, the waste must be chemically stabilized (quenched) and strictly segregated.

Step 1: Peroxide Quantification and Quenching

  • Action: Before transferring the chemical to a bulk waste carboy, test the solution using KI-starch indicator strips.

  • Causality: This identifies the presence of explosive peroxides that may have formed during storage or experimental use.

  • Validation: This is a self-validating check. If the strip turns blue/black (indicating >10 ppm peroxides), slowly add a 10% w/v aqueous solution of a reducing agent, such as sodium metabisulfite ( Na2​S2​O5​ ). Stir continuously until a fresh KI-starch strip remains completely colorless, proving the peroxides have been neutralized.

Step 2: Segregation and pH Control

  • Action: Transfer the stabilized organic layer to a dedicated "Non-Halogenated Organic Waste" container.

  • Causality: Segregation prevents transition metals (which catalyze polymerization) and acids (which trigger rearrangements) from interacting with the enyne[4].

  • Validation: Test the aqueous phase of the waste container with pH paper to ensure it remains between pH 6–8. If the solution is acidic, neutralize it with dilute sodium bicarbonate before capping the container.

Step 3: Packaging and Final Disposal

  • Action: Store the waste container in a secondary containment tray within a cool, well-ventilated flammables cabinet. Arrange for pickup by a licensed hazardous waste contractor.

  • Causality: High-temperature incineration is the only EPA-approved method for the complete destruction of reactive alkynols, preventing environmental contamination and mitigating long-term reactivity risks[5].

Protocol 2: Emergency Spill Response Methodology

Objective: Contain and neutralize accidental releases of 3-Methyl-6-methyleneoct-4-yn-3-ol without triggering polymerization or ignition.

Quantitative Spill Response Matrix
Spill VolumePeroxide ConcentrationRequired ActionPPE Requirement
< 100 mL < 10 ppmBenchtop cleanup using inert absorbentStandard lab coat, nitrile gloves, safety goggles
100 mL – 1 L > 10 ppmQuench with sodium bisulfite before absorptionSplash apron, heavy-duty butyl gloves, face shield
> 1 L AnyEvacuate lab, trigger fire alarm, call HazmatSCBA, Level B Hazmat suit (Emergency Responders)

Step 1: Area Isolation and Hazard Mitigation

  • Action: Immediately extinguish all open flames, turn off hot plates, and maximize fume hood ventilation.

  • Causality: The high volatility and low flash point of conjugated enynes mean that vapors can quickly travel to ignition sources, causing flash fires[2].

Step 2: Application of Inert Absorbent

  • Action: Cover the spill completely with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Never use sawdust or paper towels.

  • Causality: Combustible absorbents provide fuel and can spontaneously ignite due to the heat generated by the rapid autooxidation or polymerization of the enyne[5].

  • Validation: Visually inspect the spill zone. Ensure no free liquid remains visible and the absorbent has formed a dry, solid clump.

Step 3: Collection and Decontamination

  • Action: Use non-sparking tools (e.g., polypropylene dustpans) to sweep up the absorbed material. Place it into a high-density polyethylene (HDPE) waste bucket. Wash the spill surface with a mild detergent and water.

  • Causality: Mechanical friction from metal tools can provide the activation energy required to detonate trace peroxides or ignite flammable vapors.

Spill Response & Disposal Logical Workflow

SpillResponse Start Spill Detected: 3-Methyl-6-methyleneoct-4-yn-3-ol Assess Assess Spill Volume Start->Assess Large Large Spill (>1L) Evacuate & Call Hazmat Assess->Large > 1L Small Small Spill (<1L) Don PPE & Secure Area Assess->Small < 1L Ignition Eliminate Ignition Sources & Ventilate Small->Ignition Absorb Apply Inert Absorbent (e.g., Diatomaceous Earth) Ignition->Absorb Peroxide Test for Peroxides (Quench if >10ppm) Absorb->Peroxide Package Package in Compatible Waste Container Peroxide->Package Incinerate Transfer to Licensed Incineration Facility Package->Incinerate

Logical workflow for 3-Methyl-6-methyleneoct-4-yn-3-ol spill response and disposal.

References

  • Title: 3-METHYL-6-METHYLENE-4-OCTYN-3-OL - gsrs | Source: nih.gov | URL: 1

  • Title: Vinylacetylene - Grokipedia | Source: grokipedia.com | URL: 2

  • Title: Hazardous Waste Management Plan - Public Safety | Source: lafayette.edu | URL: 4

  • Title: Regulated Waste Management Plan - University of Portland | Source: up.edu | URL: 3

  • Title: 1540-G, 1540-5G, 1540-54G_United States (US) SDS HCS 2012_English (US) 2024 - Techspray | Source: techspray.com | URL: 5

Sources

Handling

Personal protective equipment for handling 3-Methyl-6-methyleneoct-4-yn-3-ol

As a Senior Application Scientist, I approach the handling of highly unsaturated alkynols not merely as a compliance exercise, but as an exercise in mechanistic risk mitigation. 3-Methyl-6-methyleneoct-4-yn-3-ol is a str...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of highly unsaturated alkynols not merely as a compliance exercise, but as an exercise in mechanistic risk mitigation. 3-Methyl-6-methyleneoct-4-yn-3-ol is a structurally complex molecule featuring a terminal methylene, an internal alkyne, and a tertiary alcohol. This specific combination of functional groups dictates its physical behavior, reactivity, and hazard profile.

To build a truly safe laboratory environment, we must move beyond blindly following standard operating procedures. We must understand the causality behind every safety measure. This guide provides a self-validating, step-by-step operational framework for handling this specific chemical, ensuring that your research proceeds without compromising safety or scientific integrity.

Chemical Profile & Mechanistic Hazard Assessment

Before designing a handling protocol, we must quantify the physical parameters of the substance.

Table 1: Quantitative Physical Properties of 3-Methyl-6-methyleneoct-4-yn-3-ol [1]

ParameterValueOperational Implication
CAS Number 40454-29-3Unique identifier for SDS cross-referencing.
Molecular Formula C₁₀H₁₆OHigh degree of unsaturation (alkyne + alkene).
Density 0.898 g/cm³Floats on aqueous solutions during extraction/spills.
Boiling Point 219.7°CLow volatility at room temperature, but requires high heat for distillation.
Flash Point 90.8°CClassified as a combustible liquid; poses a fire risk if heated.
Vapor Pressure 0.0247 mmHg (25°C)Inhalation risk is low unless aerosolized or heated.
The Causality of the Hazard

The primary hidden danger of 3-Methyl-6-methyleneoct-4-yn-3-ol lies in its unsaturation. The conjugated enyne-like structural motif makes it highly susceptible to autoxidation upon exposure to atmospheric oxygen, leading to the slow formation of shock-sensitive hydroperoxides[2]. Furthermore, the tertiary hydroxyl group renders the molecule both lipophilic and capable of hydrogen bonding, making it a penetrating dermal irritant.

HazardLogic Chem 3-Methyl-6-methyleneoct-4-yn-3-ol (C10H16O) Haz1 Combustibility (Flash Pt: 90.8°C) Chem->Haz1 Volatility Haz2 Autoxidation (Peroxide Risk) Chem->Haz2 Unsaturation Haz3 Dermal Irritation (Lipophilic Alcohol) Chem->Haz3 Polarity PPE1 Fume Hood & FR Lab Coat Haz1->PPE1 Mitigated by PPE2 Inert Gas (Argon) & Routine Testing Haz2->PPE2 Mitigated by PPE3 Butyl Rubber Gloves & Splash Goggles Haz3->PPE3 Mitigated by

Figure 1: Logical relationship between chemical structural hazards and required PPE.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is about matching the barrier material to the chemical's specific mechanism of attack.

Table 2: Required PPE and Mechanistic Justification

EquipmentSpecificationMechanistic Causality
Gloves Butyl Rubber (Primary) Nitrile (Splash only)Standard nitrile offers excellent dexterity but is susceptible to rapid permeation by lipophilic alcohols. Butyl rubber provides a superior barrier against tertiary alcohols, preventing transdermal absorption.
Eye Protection Chemical Splash GogglesSafety glasses with side shields are insufficient. The lipophilic nature of the chemical can cause severe corneal irritation upon contact.
Body Flame-Resistant (FR) Lab CoatWith a flash point of 90.8°C[1], localized heating during reactions can create a combustible vapor-air mixture. FR materials prevent secondary ignition.
Respirator Organic Vapor (OV) CartridgeOnly required if handling outside of a certified fume hood. The low vapor pressure mitigates standard inhalation risks, but aerosolization requires OV filtration.

Operational Protocol: Safe Handling & Transfer

Trust is built on verification. Before any transfer of 3-Methyl-6-methyleneoct-4-yn-3-ol, the system must self-validate the absence of explosive hydroperoxides.

Step-by-Step Transfer Methodology
  • Step 1: Self-Validating Peroxide Check

    • Action: Obtain a quantitative KI-starch peroxide test strip. Dip the strip into a small aliquot of the bulk chemical.

    • Causality: Unsaturated alkynols form hydroperoxides over time. Testing validates the chemical's stability before mechanical agitation or heating.

    • Validation: If the strip reads < 25 ppm , proceed. If > 25 ppm , abort the operation, do not distill, and initiate quarantine protocols[3].

  • Step 2: Environmental Isolation

    • Action: Conduct all operations inside a certified chemical fume hood with the sash lowered to the designated operational height. Remove all ignition sources (e.g., hot plates, open flames).

    • Causality: Containing the operation within a hood mitigates the accumulation of combustible vapors.

  • Step 3: Atmospheric Inerting

    • Action: Connect the storage vessel and the receiving flask to a Schlenk line or an inert gas manifold (Argon is preferred over Nitrogen due to its higher density).

    • Causality: Displacing ambient oxygen with Argon prevents the autoxidation of the terminal methylene and alkyne groups, preserving reagent integrity[2].

  • Step 4: Closed-System Transfer

    • Action: Use a gas-tight glass syringe or a stainless-steel cannula to transfer the liquid. Do not pour openly.

    • Causality: Open pouring exposes the high surface area of the liquid to oxygen and increases the risk of splashing.

  • Step 5: Post-Transfer Securing

    • Action: Purge the headspace of the bulk storage vessel with Argon for 60 seconds before sealing with a PTFE-lined cap. Wrap the seal with Parafilm.

OperationalWorkflow Start Pre-Operation Validation Test Peroxide Test (KI-Starch Strip) Start->Test Decision Peroxide Level? Test->Decision Purge Argon Purge (Displace O2) Decision->Purge < 25 ppm Quarantine Quarantine & Contact EHS Decision->Quarantine > 25 ppm Transfer Cannula/Syringe Transfer Purge->Transfer Inert Atmosphere

Figure 2: Self-validating operational workflow for handling peroxide-forming unsaturated alcohols.

Emergency Response & Disposal Plan

Spill Response Protocol
  • Evacuate & Isolate: Immediately extinguish all ignition sources. Evacuate personnel from the immediate vicinity.

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, chemically resistant hazardous waste bucket.

Waste Management & Disposal
  • Segregation: Collect all organic waste containing this chemical in a clearly labeled, dedicated waste carboy.

  • Incompatibility Check: Ensure the waste container does not contain heavy metal salts (e.g., Copper, Silver). Causality: Alkynes can theoretically form highly explosive heavy-metal acetylides if degraded or exposed to specific catalytic conditions.

  • Quenching: If trace peroxides are suspected in the waste, quench the solution with a dilute aqueous solution of sodium bisulfite or ferrous sulfate before final disposal.

  • EHS Handoff: Submit the container for high-temperature incineration through your institution's Environmental Health and Safety (EHS) department.

References

  • Title: 40454-29-3 | 3-methyl-6-methyleneoct-4-yn-3-ol Properties Source: ChemIndex URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Research Council URL: [Link]

  • Title: Peroxide Forming Chemicals Handling Guidelines Source: University of South Carolina Environmental Health and Safety URL: [Link]

Sources

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